molecular formula C13H13BO3 B2444457 2-(2-Methylphenoxy)phenylboronic acid CAS No. 2377610-09-6

2-(2-Methylphenoxy)phenylboronic acid

Cat. No.: B2444457
CAS No.: 2377610-09-6
M. Wt: 228.05
InChI Key: TXIXVFYYKJWEME-UHFFFAOYSA-N
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Description

2-(2-Methylphenoxy)phenylboronic acid is a useful research compound. Its molecular formula is C13H13BO3 and its molecular weight is 228.05. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Methylphenoxy)phenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Methylphenoxy)phenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[2-(2-methylphenoxy)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BO3/c1-10-6-2-4-8-12(10)17-13-9-5-3-7-11(13)14(15)16/h2-9,15-16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXIXVFYYKJWEME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1OC2=CC=CC=C2C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-(o-Tolyloxy)benzeneboronic acid properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 2-(o-Tolyloxy)benzeneboronic Acid

Subtitle: A Pivotal Scaffold for Biaryl Ether Synthesis and Benzoxaborole Research

Part 1: Executive Summary

2-(o-Tolyloxy)benzeneboronic acid (also known as 2-(2-methylphenoxy)phenylboronic acid) is a specialized organoboron intermediate used primarily in the synthesis of complex biaryl ether scaffolds. Unlike simple phenylboronic acids, this molecule features a bulky ortho-phenoxy substituent, which introduces significant steric demand and electronic richness to the boron center.

While often confused with the precursors for the antifungal drug Tavaborole (Kerydin), this compound represents a distinct structural class. It serves as a critical building block in Suzuki-Miyaura cross-coupling reactions to generate sterically congested biaryl ethers, a motif frequently observed in kinase inhibitors and antimicrobial agents. This guide details its physicochemical profile, validated synthesis protocols, and specific handling requirements to mitigate protodeboronation.

Part 2: Chemical Profile & Identity

PropertySpecification
Chemical Name 2-(o-Tolyloxy)benzeneboronic acid
Synonyms 2-(2-Methylphenoxy)phenylboronic acid; [2-(2-methylphenoxy)phenyl]boronic acid
Molecular Formula C₁₃H₁₃BO₃
Molecular Weight 228.05 g/mol
Physical State White to off-white solid
Solubility Soluble in DMSO, MeOH, CH₂Cl₂, THF; slightly soluble in water
Acidity (pKa) ~8.5 (Boronic acid moiety)
CAS Note Caution:[1][2] Some databases incorrectly link CAS 162101-25-9 to this compound; that CAS refers to 2,6-difluorophenylboronic acid. Verify identity via structure (C₁₃H₁₃BO₃).

Structural Analysis: The molecule consists of a central benzene ring substituted at the C1 position with a boronic acid group [-B(OH)₂] and at the C2 position with an o-tolyloxy group (-O-C₆H₄-CH₃). The proximity of the ether oxygen to the boron atom can facilitate intramolecular coordination (B···O interaction), enhancing the Lewis acidity of the boron center compared to unsubstituted phenylboronic acid.

Part 3: Synthesis & Manufacturing

The synthesis of 2-(o-tolyloxy)benzeneboronic acid is typically achieved via a Metal-Halogen Exchange followed by boronation. This route is preferred over direct electrophilic substitution due to the directing effects of the phenoxy group, which would otherwise favor para substitution.

Synthesis Workflow (Graphviz)

SynthesisPath cluster_0 Key Transformation: Lithium-Halogen Exchange Start 1-Bromo-2-iodobenzene + o-Cresol Inter Intermediate: 1-Bromo-2-(o-tolyloxy)benzene Start->Inter Ullmann Coupling (CuI, Cs2CO3, 110°C) Lith Lithium Species: [2-(o-Tolyloxy)phenyl]lithium Inter->Lith n-BuLi, THF -78°C Product Product: 2-(o-Tolyloxy)benzeneboronic acid Lith->Product 1. B(OMe)3 2. H3O+ Hydrolysis

Figure 1: Synthetic pathway from commercially available halides to the target boronic acid.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Bromo-2-(o-tolyloxy)benzene (Precursor)

  • Reagents: 1-Bromo-2-iodobenzene (1.0 eq), o-Cresol (1.2 eq), CuI (0.1 eq), Cs₂CO₃ (2.0 eq), Dimethylacetamide (DMAc).

  • Procedure: Combine reagents in a sealed tube under argon. Heat to 110°C for 12-16 hours.

  • Workup: Cool, dilute with EtOAc, wash with water and brine. Purify via silica gel chromatography (Hexanes/EtOAc).

Step 2: Boronation (Target Synthesis)

  • Setup: Flame-dry a 3-neck round-bottom flask; flush with Argon.

  • Reactants: Dissolve 1-Bromo-2-(o-tolyloxy)benzene (5.0 g, 19 mmol) in anhydrous THF (50 mL). Cool to -78°C (dry ice/acetone bath).

  • Lithiation: Add n-Butyllithium (2.5 M in hexanes, 1.1 eq) dropwise over 20 mins. Maintain temp < -70°C. Stir for 1 hour.

    • Mechanistic Note: The bromine atom is selectively exchanged for lithium due to the weaker C-Br bond compared to the ether linkage.

  • Quench: Add Trimethyl borate (B(OMe)₃, 2.0 eq) rapidly. Allow the mixture to warm to room temperature (RT) overnight.

  • Hydrolysis: Quench with 1M HCl (30 mL) and stir vigorously for 1 hour to hydrolyze the boronate ester to the free acid.

  • Isolation: Extract with EtOAc. Wash organic layer with water. Crucial: Avoid washing with strong base, as the product is soluble in base. Dry over Na₂SO₄ and concentrate. Recrystallize from Acetonitrile/Water.

Part 4: Therapeutic & Research Applications

Suzuki-Miyaura Cross-Coupling

This boronic acid is the reagent of choice for installing the 2-(o-tolyloxy)phenyl moiety into drug candidates. This structural motif is a "privileged scaffold" in kinase inhibitors, providing hydrophobic bulk that fills deep pockets in enzymes like p38 MAP kinase or B-Raf .

  • Challenge: The ortho-phenoxy group creates steric hindrance near the boron atom, slowing down the transmetalation step.

  • Solution: Use electron-rich, bulky phosphine ligands (e.g., S-Phos or X-Phos ) to facilitate the coupling.

  • Protocol Insight: Use weak bases (K₃PO₄) rather than strong bases (NaOEt) to prevent protodeboronation.

Distinction from Tavaborole (Kerydin)

It is vital to distinguish this compound from the benzoxaborole class.

  • Tavaborole: Contains a B-O-C linkage in a 5-membered ring fused to the benzene (oxaborole).

  • 2-(o-Tolyloxy)benzeneboronic acid: Contains a C-O-C ether linkage external to the boron ring.

  • Utility: While not a direct precursor to Tavaborole, it is used to synthesize acyclic analogs to test the necessity of the oxaborole ring for antifungal activity (Structure-Activity Relationship studies).

Part 5: Handling & Stability (Protodeboronation)

Ortho-substituted boronic acids are susceptible to protodeboronation (loss of the boron group) under basic or aqueous conditions at high temperatures.

Mechanism of Instability: The ortho-phenoxy oxygen can donate electron density to the boron, but it can also facilitate hydrolytic cleavage of the C-B bond if the pH is too high (forming the simple diphenyl ether).

Storage Protocol:

  • Temperature: Store at 2–8°C.

  • Atmosphere: inert gas (Argon) is recommended but not strictly required for short-term storage.

  • Form: If the compound turns into a sticky oil (anhydride formation), sonicate with a small amount of water/acetonitrile to reform the crystalline boronic acid.

Part 6: References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Baker, S. J., et al. (2006). "Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690)." Journal of Medicinal Chemistry, 49(15), 4447–4450. (Context on benzoxaborole distinction). Link

  • Sigma-Aldrich Product Sheet. "(2-(o-Tolyloxy)phenyl)boronic acid." Sigma-Aldrich Catalog. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443. Link

Sources

Ortho-substituted phenoxy phenylboronic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Deep Dive: Ortho-Substituted Phenoxy Phenylboronic Acids Subtitle: Structural Dynamics, Synthetic Architectures, and Reactivity Profiles in Sterically Demanding Scaffolds

Executive Summary

represent a unique intersection of steric challenge and electronic utility in modern organic synthesis.[1] Unlike their para- or meta-substituted counterparts, these molecules possess a critical structural feature: the proximity of the Lewis-acidic boron center to the electron-rich phenoxy oxygen. This intramolecular B[1]···O interaction modulates the Lewis acidity of the boron, influences conformational locking, and dictates reactivity patterns in cross-coupling protocols.

For the drug development professional, this scaffold is not merely a building block but a gateway to benzoxaboroles (a privileged pharmacophore in anti-infectives) and dibenzofurans (via oxidative cyclization).[1] However, the steric bulk of the ortho-phenoxy group imposes a significant energy barrier during the transmetallation step of Suzuki-Miyaura couplings, necessitating the use of specialized phosphine ligands.

This guide dissects the synthesis, reactivity, and application of these derivatives, moving beyond standard textbook protocols to provide field-tested methodologies.

Structural Dynamics & Intramolecular Interactions

The defining characteristic of 2-phenoxyphenylboronic acid is the potential for a through-space interaction between the phenoxy oxygen lone pair and the empty p-orbital of the boron atom.[1]

  • Lewis Acidity Modulation: The donation of electron density from the ortho-oxygen to boron (nO → pB) decreases the overall Lewis acidity of the boronic acid compared to phenylboronic acid.[1] This makes the boronate anion formation (the active species in Suzuki coupling) less favorable under neutral conditions, often requiring stronger bases or higher pH.[1]

  • Conformational Locking: The steric clash between the phenoxy ring and the boronic acid moiety forces the two phenyl rings into a non-coplanar twist.[1] This "pre-organized" conformation is advantageous for oxidative cyclizations but detrimental to the approach of palladium catalysts.[1]

Diagram 1: Structural & Electronic Interactions

G Substrate 2-Phenoxyphenylboronic Acid Interaction Intramolecular B···O Interaction (nO → pB) Substrate->Interaction Electronic Effect2 Steric Bulk (Transmetallation Barrier) Substrate->Effect2 Steric Effect1 Reduced Lewis Acidity (Higher pKa) Interaction->Effect1 Outcome1 Requires Stronger Base for Activation Effect1->Outcome1 Outcome2 Requires Sterically Demanding Ligands (e.g., SPhos) Effect2->Outcome2

Caption: Mechanistic flow illustrating how the ortho-phenoxy group alters electronic properties (acidity) and steric demands, dictating reaction conditions.

Synthetic Architectures

Synthesizing ortho-phenoxy phenylboronic acids requires bypassing the tendency of boronic acids to protodeboronate under acidic workups and avoiding the formation of "ate" complexes that fail to hydrolyze.[1]

Method A: The Miyaura Borylation (Recommended)

For high-value pharmaceutical intermediates, the Palladium-catalyzed borylation of 2-bromodiphenyl ether is superior to lithiation.[1] It tolerates functional groups (esters, nitriles) on the phenoxy ring that would be destroyed by n-BuLi.[1]

  • Precursor: 2-Bromodiphenyl ether.[1]

  • Reagent: Bis(pinacolato)diboron (

    
    ).[1]
    
  • Catalyst:

    
     or 
    
    
    
    +
    
    
    .
  • Advantage: Yields the pinacol ester directly, which is more stable to silica gel purification than the free acid.[1]

Method B: Directed Ortho Lithiation (DoM)

For simple substrates, Direct Ortho Metalation is atom-economical.[1] The phenoxy group acts as a Weak Directing Group (DMG).[1]

  • Reagent: n-Butyllithium (n-BuLi) in THF at -78°C.

  • Electrophile: Triisopropyl borate (

    
    ).[1]
    
  • Critical Insight: The lithiation of diphenyl ether occurs at the ortho position.[1] However, if the ring is deactivated, "ortho-lithiation" may compete with nucleophilic attack on the ring.

Reactivity Profile: Overcoming the "Ortho Effect"

The primary challenge in utilizing these derivatives is the Suzuki-Miyaura Cross-Coupling .[1]

The Steric Barrier

In the catalytic cycle, the transmetallation step involves the transfer of the organic group from Boron to Palladium. For 2-phenoxyphenylboronic acids, the ortho-phenoxy group creates massive steric hindrance, preventing the approach of the Pd(II)-Ar complex.

Solution: Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) To couple these substrates, one must use ligands like SPhos or XPhos .[1]

  • Mechanism: These ligands are electron-rich (facilitating oxidative addition) and bulky (promoting reductive elimination).[1] Crucially, the "interaction" between the ligand's biaryl backbone and the Pd center creates a pocket that accommodates the ortho-substituted boronic acid during transmetallation.

Diagram 2: Sterically Demanding Suzuki Coupling Workflow

Suzuki cluster_ligand Ligand Role (SPhos) Start 2-Phenoxyphenylboronic Acid Base Activation: K3PO4 / H2O (Formation of Boronate) Start->Base OH- coordination Cycle Transmetallation (Rate Limiting Step) Base->Cycle Activated Boronate Cat Catalyst System: Pd(OAc)2 + SPhos Cat->Cycle Pd(0) Species Product Ortho-Substituted Biaryl Cycle->Product Reductive Elimination L1 Boosts Oxidative Addition L2 Facilitates Transmetallation (Steric Pocket) L2->Cycle

Caption: Optimized Suzuki-Miyaura workflow highlighting the necessity of SPhos ligands to overcome the transmetallation energy barrier.

Experimental Protocol: Synthesis of 2-Phenoxyphenylboronic Acid Pinacol Ester

Objective: Synthesis of a shelf-stable boronic ester precursor from 2-bromodiphenyl ether. Scale: 10.0 mmol.

ReagentEquiv.[1][2][3][4]AmountRole
2-Bromodiphenyl ether1.02.49 gSubstrate
Bis(pinacolato)diboron1.12.79 gBoron Source
KOAc (anhydrous)3.02.94 gBase
Pd(dppf)Cl2[1]·DCM0.03245 mgCatalyst
1,4-Dioxane-50 mLSolvent
Step-by-Step Methodology:
  • Preparation: Flame-dry a 100 mL Schlenk flask and cool under a stream of Argon.

  • Charging: Add 2-bromodiphenyl ether,

    
    , and anhydrous KOAc to the flask.
    
    • Expert Note: KOAc must be dry.[1] Wet base leads to protodeboronation (formation of diphenyl ether).[1]

  • Solvent & Catalyst: Add 1,4-dioxane (degassed) followed by the Pd catalyst.

  • Reaction: Seal the flask and heat to 90°C for 12 hours.

    • Monitoring: Check via TLC (Hexane/EtOAc 9:1).[1] The bromide spot should disappear.[1]

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium black and inorganic salts.[1] Wash the pad with EtOAc.[1]

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes).

    • Result: The product is a white to off-white solid.[1]

    • Validation: 1H NMR should show the pinacol methyl singlets at ~1.3 ppm and the aromatic phenoxy signals.[1]

Medicinal & Material Applications[1][3][5][6][7][8][9]

A. Benzoxaborole Precursors

While benzoxaboroles (e.g., Tavaborole) typically feature a hemiacetal linkage (B-O-C), the ortho-phenoxy scaffold is critical for "Next-Gen" derivatives where the ether oxygen acts as an internal Lewis base to tune the pKa of the boron center for specific serine protease inhibition [1].[1]

B. Dibenzofuran Synthesis

These derivatives are immediate precursors to dibenzofurans, which are scaffolds for OLED materials.[1]

  • Method: Oxidative cyclization using

    
     and 
    
    
    
    in acetic acid.[1] The boronic acid acts as a directing group before being eliminated or incorporated, depending on the oxidant stoichiometry [2].[1]
C. Saccharide Sensing

The ortho-phenoxy group can be functionalized with amino groups to create Wulff-type sensors.[1] The B···N interaction is modulated by the binding of diols (glucose) to the boron center, creating a fluorescence switch [3].[1]

References

  • Baker, S. J., et al. (2009).[1] Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690), for the Potential Treatment of Onychomycosis. Journal of Medicinal Chemistry. Link[1]

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link[1]

  • James, T. D., Sandanayake, K. R., & Shinkai, S. (1996).[1] Saccharide Sensing with Molecular Receptors Based on Boronic Acid. Angewandte Chemie International Edition. Link[1]

  • Billingsley, K., & Buchwald, S. L. (2008).[1] Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.[1] Link[1]

Sources

An In-Depth Technical Guide to 2-(2-Methylphenoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Sterically Influenced Boronic Acids

Phenylboronic acids are foundational tools in contemporary chemical synthesis, most notably for their role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. 2-(2-Methylphenoxy)phenylboronic acid, also known by its synonym (2-(o-tolyloxy)phenyl)boronic acid, introduces a unique steric and electronic profile due to the ortho-methylphenoxy substituent. This structural feature is not merely an incidental modification; it provides chemists with a powerful lever to influence reaction outcomes, offering distinct advantages in selectivity and reactivity compared to simpler arylboronic acids. The strategic placement of the bulky ortho-substituent can direct the course of a reaction, enabling the synthesis of complex molecular architectures that would be challenging to access otherwise. This guide will delve into the nuances of harnessing this unique reactivity.

Physicochemical Properties and Identification

While a dedicated PubChem Compound ID (CID) for 2-(2-Methylphenoxy)phenylboronic acid is not currently available, it is registered under PubChem Substance ID 329794689 . This indicates that the substance has been deposited into the PubChem database but has not yet been curated into a distinct compound entry. Nevertheless, key physicochemical data can be compiled from supplier information and analogous structures.

PropertyValueSource
Molecular Formula C₁₃H₁₃BO₃Sigma-Aldrich
Molecular Weight 228.05 g/mol Sigma-Aldrich
Appearance Typically a white to off-white solidGeneral knowledge of boronic acids
Solubility Generally soluble in organic solvents like THF, DMSO, and methanol. Sparingly soluble in water.General knowledge of boronic acids

Structural Representation:

Caption: Molecular structure of 2-(2-Methylphenoxy)phenylboronic acid.

Synthesis and Mechanistic Considerations

The synthesis of arylboronic acids is a well-established field, with several reliable methods available. For 2-(2-Methylphenoxy)phenylboronic acid, a common and effective approach involves the lithiation of a suitable precursor followed by quenching with a trialkyl borate.

General Synthetic Workflow

A plausible and frequently employed synthetic route is outlined below. The choice of starting materials is critical; in this case, a diaryl ether is a logical precursor.

Synthesis_Workflow Start 2-Bromo-1-(2-methylphenoxy)benzene Step1 Lithiation with n-BuLi or t-BuLi in THF at -78 °C Start->Step1 Precursor Intermediate Lithium-halogen exchange to form aryllithium intermediate Step1->Intermediate Forms reactive species Step2 Borylation with triisopropyl borate Intermediate->Step2 Nucleophilic attack Quench Acidic workup (e.g., aq. NH₄Cl, then acidify) Step2->Quench Hydrolysis of borate ester Product 2-(2-Methylphenoxy)phenylboronic acid Quench->Product Final product

Caption: General synthetic workflow for 2-(2-Methylphenoxy)phenylboronic acid.

Detailed Experimental Protocol (Illustrative)

Materials:

  • 2-Bromo-1-(2-methylphenoxy)benzene

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) or tert-Butyllithium (t-BuLi) in a suitable solvent

  • Triisopropyl borate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Hydrochloric acid (HCl) or Acetic Acid

  • Dichloromethane or Ethyl Acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexane

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-bromo-1-(2-methylphenoxy)benzene in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add the butyllithium solution dropwise via the dropping funnel, maintaining the temperature below -70 °C. The choice between n-BuLi and t-BuLi can influence the rate and success of the lithium-halogen exchange; t-BuLi is generally more reactive. Stir the mixture at -78 °C for 1 hour after the addition is complete to ensure full formation of the aryllithium intermediate.

  • Borylation: To the cold aryllithium solution, add triisopropyl borate dropwise. The use of a sterically hindered borate like triisopropyl borate can sometimes improve yields by minimizing the formation of over-arylated boron species. Allow the reaction mixture to stir at -78 °C for another hour.

  • Quenching and Workup: Slowly warm the reaction mixture to room temperature and stir for an additional hour. Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Concentrate the mixture under reduced pressure.

  • Acidification and Extraction: Adjust the pH of the aqueous residue to approximately 3 with acetic acid or dilute HCl. This step is crucial for the hydrolysis of the boronate ester to the desired boronic acid. Extract the product with dichloromethane or ethyl acetate.

  • Purification: Wash the combined organic extracts successively with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. The resulting crude product can be further purified by washing with a non-polar solvent like hexane to remove non-polar impurities, followed by drying under reduced pressure.

Causality in Experimental Choices:

  • Inert Atmosphere: Aryllithium reagents are highly reactive towards oxygen and moisture. An inert atmosphere is essential to prevent their decomposition.

  • Low Temperature (-78 °C): The lithiation step is highly exothermic and the resulting aryllithium species can be unstable at higher temperatures, potentially leading to side reactions. Maintaining a low temperature is critical for controlling the reaction and maximizing the yield of the desired intermediate.

  • Acidic Workup: The initial product of the reaction between the aryllithium and the trialkyl borate is a boronate ester. Acidic conditions are required to hydrolyze this ester to the final boronic acid.

Applications in Organic Synthesis

The primary application of 2-(2-Methylphenoxy)phenylboronic acid lies in its use as a coupling partner in Suzuki-Miyaura reactions. The steric bulk of the ortho-methylphenoxy group can be exploited to achieve selective couplings and to construct sterically hindered biaryl systems, which are prevalent motifs in pharmaceuticals and advanced materials.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar¹-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar¹-Pd(II)-Ar² L₂ Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar¹-Ar² RedElim->Product BoronicAcid Ar²-B(OH)₂ BoronicAcid->Transmetal Base Base Base->Transmetal ArylHalide Ar¹-X ArylHalide->OxAdd

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Illustrative Application:

The synthesis of a complex biaryl, a common scaffold in drug discovery, can be achieved by coupling 2-(2-Methylphenoxy)phenylboronic acid with a suitable aryl halide (e.g., a substituted bromopyrimidine). The steric hindrance provided by the methylphenoxy group can influence the rotational barrier of the resulting biaryl bond, which can be a critical factor in determining the biological activity of the final molecule.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum would be complex, with distinct aromatic proton signals for both the phenylboronic acid and the methylphenoxy rings. The methyl protons would appear as a singlet, likely in the range of 2.0-2.5 ppm. The hydroxyl protons of the boronic acid group are often broad and may exchange with D₂O.

  • ¹³C NMR: The carbon NMR spectrum would show a number of aromatic signals corresponding to the thirteen carbon atoms of the two benzene rings, in addition to the methyl carbon signal.

  • ¹¹B NMR: Boron-11 NMR is a powerful technique for characterizing boronic acids. The ¹¹B NMR spectrum would show a characteristic signal for the trigonal planar boron atom, typically in the range of 28-34 ppm.

  • Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Safety and Handling

As with all boronic acids, appropriate safety precautions should be taken when handling 2-(2-Methylphenoxy)phenylboronic acid.

  • General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Health Hazards: Boronic acids are generally considered to be skin and eye irritants. Some may be harmful if swallowed or inhaled. Consult the Safety Data Sheet (SDS) from the supplier for specific hazard information.

  • Storage: Store in a tightly sealed container in a cool, dry place. Boronic acids can be susceptible to dehydration to form boroxines, so proper storage is important to maintain their integrity.

Conclusion

2-(2-Methylphenoxy)phenylboronic acid is a valuable synthetic building block that offers unique steric and electronic properties. Its utility in constructing complex, sterically demanding molecules makes it a significant tool for researchers in medicinal chemistry and materials science. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe application in the laboratory. This guide has provided a detailed overview to support researchers in leveraging the full potential of this versatile reagent.

References

  • Fukuda, T., et al. (2017). Bioorganic & Medicinal Chemistry, 25(24), 6563-6580. (Provides a representative synthesis of a substituted phenylboronic acid). [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

Introduction: The Strategic Value of 2-(2-Methylphenoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(2-Methylphenoxy)phenylboronic Acid for Advanced Research & Development

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 2-(2-Methylphenoxy)phenylboronic acid (CAS No. 87199-14-2). Moving beyond a simple supplier list, this document offers field-proven insights into procurement, quality control, application, and safety, ensuring that researchers can leverage this versatile building block with confidence and precision.

2-(2-Methylphenoxy)phenylboronic acid is a specialized organoboron compound that has garnered significant interest in organic synthesis and medicinal chemistry.[1] Its structure, featuring a phenylboronic acid moiety ortho-substituted with a 2-methylphenoxy group, provides a unique combination of steric and electronic properties. These characteristics make it a valuable reagent, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, which is a cornerstone of modern drug discovery for creating carbon-carbon bonds.[2][3][4] The ability to precisely introduce the bulky, conformationally influential 2-methylphenoxy-phenyl group is critical for constructing complex molecular architectures and exploring structure-activity relationships (SAR) in novel therapeutic agents.[2][5]

Key Physicochemical Properties:

PropertyValue
Molecular Formula C₁₃H₁₃BO₃
Molecular Weight 228.05 g/mol
Appearance Typically a white to off-white solid/powder
CAS Number 87199-14-2

Commercial Suppliers and Procurement Strategy

Sourcing high-purity reagents is fundamental to experimental reproducibility and success. 2-(2-Methylphenoxy)phenylboronic acid is available from several reputable chemical suppliers, though purity grades and available quantities can vary.

Table of Commercial Suppliers:

SupplierPurity/Grades OfferedNoteworthy Points
Sigma-Aldrich (Merck) Typically ≥95%Offers various quantities for research and development. Product may be sold "as-is" without extensive analytical data provided by the company, requiring user verification.[6]
BLD Pharm Often ≥98%A leading supplier of research chemicals including boronic acids, with its own R&D center.[7][8]
Chem-Impex ≥98%Provides product specifications and safety data sheets; positions the compound for use in pharmaceuticals and agrochemicals.[1]
Angene Chemical VariesA broad supplier of chemical products; important to verify the certificate of analysis for specific batches.[9]
Boron Molecular Typically ≥97%Specializes in boronic acids and offers various pack sizes for research needs.[10]
Expert Insight: Key Considerations for Procurement

As a Senior Application Scientist, I emphasize that not all commercial grades are equal. When procuring boronic acids, consider the following:

  • Purity and Anhydride Content: Boronic acids can dehydrate to form boroxines (cyclic anhydrides). This process is often reversible but can affect stoichiometry and reaction kinetics. Always request a certificate of analysis (CoA) to verify the purity and assess the potential for anhydride content.

  • Storage and Handling: Boronic acids can be sensitive to air and moisture.[11] Upon receipt, store the compound in a tightly sealed container, preferably in a cool, dry, and dark place or under an inert atmosphere as recommended by the supplier.[12]

  • Supplier Validation: For critical drug development pathways, establishing a relationship with a supplier who can provide consistent quality, detailed analytical data, and scalability from research to bulk quantities is paramount.[5][13]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of 2-(2-Methylphenoxy)phenylboronic acid is as a coupling partner in the Suzuki-Miyaura reaction to form biaryl or heteroaryl-aryl structures. This reaction is one of the most widely used C-C bond-forming reactions in medicinal chemistry.[3][14]

The general mechanism involves three key steps: oxidative addition of an aryl halide to a Palladium(0) complex, transmetalation of the boronic acid to the palladium center, and reductive elimination to yield the coupled product and regenerate the catalyst.

Technical Protocols and Methodologies

To ensure scientific integrity, every incoming reagent should be treated as a self-validating system. The following protocols provide a framework for quality control and a validated experimental workflow.

Protocol 1: Quality Control & Purity Assessment via LC-MS

Causality: Before committing a new batch of reagent to a complex synthesis, its purity and identity must be confirmed. An LC-MS (Liquid Chromatography-Mass Spectrometry) method is highly sensitive and ideal for detecting trace impurities and confirming the molecular weight of the target compound.[15][16][17]

Step-by-Step Methodology:

  • Standard Preparation: Prepare a 1 mg/mL stock solution of 2-(2-Methylphenoxy)phenylboronic acid in methanol. From this, create a dilution series (e.g., 10 µg/mL) in a 50:50 methanol/water mixture.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., Agilent Poroshell HPH C18, 150 x 4.6 mm, 2.7 µm).[15]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with 10% B, ramp to 95% B over 7 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative Mode. Boronic acids often ionize well in negative mode.[15][16]

    • Detection: Use Multiple Reaction Monitoring (MRM) for targeted analysis or full scan mode to identify unknowns. The parent ion [M-H]⁻ should be observed around m/z 227.08.

  • Data Analysis: Integrate the peak corresponding to the product. Purity is assessed by the relative area of the main peak compared to any impurity peaks.

Protocol 2: A Validated Suzuki-Miyaura Cross-Coupling Workflow

Causality: This protocol details a standard, robust procedure for coupling 2-(2-Methylphenoxy)phenylboronic acid with a representative aryl bromide. The choice of a palladium catalyst, a suitable base, and a solvent system is critical for achieving high yields and minimizing side reactions.[3][18][19]

Step-by-Step Methodology:

  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 eq.), 2-(2-Methylphenoxy)phenylboronic acid (1.2 eq.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq.).

    • Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq.).

  • Solvent Addition: Add a degassed solvent mixture, typically a combination like Toluene/Ethanol/Water (e.g., in a 4:1:1 ratio).

  • Reaction Execution:

    • Stir the reaction mixture vigorously.

    • Heat the mixture to a temperature of 80-100 °C using an oil bath.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material (aryl bromide) is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired biaryl product.

Experimental Workflow Diagram

Suzuki_Miyaura_Workflow cluster_prep 1. Preparation & Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification prep_reagents Weigh Reagents: Aryl Halide (1 eq) Boronic Acid (1.2 eq) Base (2 eq) prep_catalyst Add Pd Catalyst (e.g., Pd(PPh3)4) prep_reagents->prep_catalyst prep_flask Combine in Flask under Inert Gas prep_catalyst->prep_flask add_solvent Add Degassed Solvent prep_flask->add_solvent heat_stir Heat & Stir (e.g., 90°C) add_solvent->heat_stir monitor Monitor Progress (TLC / LC-MS) heat_stir->monitor cool_down Cool to RT monitor->cool_down extraction Aqueous Extraction (EtOAc/Water) cool_down->extraction dry_concentrate Dry & Concentrate Organic Layer extraction->dry_concentrate purify Flash Column Chromatography dry_concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: Suzuki-Miyaura cross-coupling experimental workflow.

Safety, Handling, and Storage

Professional laboratory practice dictates strict adherence to safety protocols. Information synthesized from Safety Data Sheets (SDS) provides the following guidance.

  • Handling: Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid formation and inhalation of dust.[11][20] Use in a well-ventilated area or a chemical fume hood. Wash hands thoroughly after handling.[12]

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed to prevent moisture absorption, which can degrade the compound.[11]

  • Hazards: While specific data for this exact compound may vary, related phenylboronic acids can be harmful if swallowed and may cause skin and eye irritation.[12][21] Always consult the specific SDS provided by your supplier before use.

References

  • Raines Lab. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts.
  • Angene Chemical. (n.d.). Boronic acid, B-(2-methylphenyl)- (CAS# 16419-60-6).
  • Echemi. (n.d.). 2-[(4'-tert-butyl-2'-methylphenoxy)methyl]phenylboronic acid.
  • (n.d.). A Facile Hydroxylation of Arylboronic Acids Mediated by Sodium Ascorbate.
  • (n.d.). Supporting Information - Theranostics.
  • Sigma-Aldrich. (2025, October 15). SAFETY DATA SHEET.
  • Merck Millipore. (2020, December 15). Safety Data Sheet.
  • BLDpharm. (n.d.). BD5032boronic acid - Bulk Product Details. Retrieved from

  • The Royal Society of Chemistry. (n.d.). Comparison of Boron-Assisted Oxime and Hydrazone Formations Leads to the Discovery of a Fluorogenic Variant.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12). Boosting Pharmaceutical Synthesis: The Role of 2-Methoxyphenylboronic Acid.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET.
  • ResearchGate. (n.d.). Application in medicinal chemistry and comparison studies.
  • ChemicalBook. (n.d.). Phenylboronic acid - Safety Data Sheet.
  • Chidella, K.S., Dasari, V.B., & Jayashree, A. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12, 74-86.
  • ChemicalBook. (n.d.). Phenylboronic acid(98-80-6) 1H NMR spectrum.
  • Sigma-Aldrich. (n.d.). 2-(2-Methoxyethoxy)phenylboronic acid.
  • BLD Pharm. (n.d.). 16419-60-6|2-Methylphenylboronic acid.
  • Sigma-Aldrich. (n.d.). 2-(2-Methoxyethoxy)phenylboronic acid | Sigma-Aldrich.
  • Plescia, J., & Moitessier, N. (2020). Which boronic acids are used most frequently for synthesis of bioactive molecules?. ChemRxiv.
  • Chem-Impex. (n.d.). 2-Methylphenylboronic acid.
  • Boron Molecular. (n.d.). Buy 2-Methylphenylboronic acid.
  • SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity.
  • Benchchem. (2025). Quantifying Methylboronic Acid Impurities: A Comparative Guide to Analytical Methods.
  • Journal of Nanostructures. (2024, July 15). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst.
  • Kraus, G. A., & Gupta, S. (2011). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 16(7), 5423-5444.
  • MDPI. (2023, November 15). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.
  • (2010, November 10). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner.
  • ResearchGate. (n.d.). The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3.
  • PubChem. (n.d.). 2-Methoxyphenylboronic acid.

Sources

Methodological & Application

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 2-(2-Methylphenoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note provides a validated protocol for the Suzuki-Miyaura cross-coupling of 2-(2-Methylphenoxy)phenylboronic acid (CAS: 162899-48-3). This substrate presents unique challenges due to the steric bulk of the ortho-phenoxy substituent and the distal steric pressure from the 2-methyl group. Standard protocols utilizing Pd(PPh


)

often result in suboptimal yields due to slow transmetallation and competitive protodeboronation.

This guide details a High-Performance Protocol utilizing Buchwald-type dialkylbiaryl phosphine ligands (specifically S-Phos ) to overcome steric hindrance, ensuring yields >85% while minimizing boronic acid homocoupling and deboronation.

Mechanistic Analysis & Challenges

To optimize the reaction, one must understand the specific failure modes associated with this molecule.

The Steric Barrier

The target molecule features an ortho-phenoxy group. In the catalytic cycle, the Transmetallation step is the most sensitive to steric bulk.

  • Problem: Large substituents ortho to the boron atom hinder the approach of the boronate species to the Pd(II)-halide complex.

  • Solution: Use electron-rich, bulky ligands (e.g., S-Phos, X-Phos). These ligands facilitate oxidative addition and, counter-intuitively, create a pocket that stabilizes the monoligated Pd(0) species, preventing catalyst decomposition during the slow transmetallation step.

Protodeboronation Risk

Electron-rich boronic acids, particularly those with ortho-heteroatoms (like the phenoxy ether oxygen here), are prone to protodeboronation .

  • Mechanism: Base-catalyzed hydrolysis of the C-B bond, replacing the boronic acid group with a proton.[1]

  • Result: Formation of the side product 1-methyl-2-phenoxybenzene, which is often inseparable from the product by chromatography.

  • Control: Avoid strong hydroxide bases (NaOH, KOH). Use anhydrous phosphate or carbonate bases (K

    
    PO
    
    
    
    , Cs
    
    
    CO
    
    
    ) with controlled water equivalents.
Chelation Effects

The ether oxygen in the ortho position can act as a hemilabile ligand, coordinating to the Palladium center. While this can sometimes stabilize intermediates, it often retards the reaction by occupying a coordination site needed for the incoming halide.

Pathway Visualization (Graphviz)

SMC_Mechanism Pd0 Pd(0)-Ligand (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Aryl Halide TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet Boron Boronate Complex (Activated) Boron->TransMet + Base Protodeb SIDE REACTION: Protodeboronation Boron->Protodeb High H2O / High T RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Figure 1: Catalytic cycle highlighting the critical Transmetallation bottleneck and Protodeboronation risk.

Optimization Matrix

The following data summarizes the optimization of reaction parameters for ortho-substituted boronic acids.

ParameterStandard Condition (Avoid)High-Performance Condition (Recommended)Rationale
Ligand PPh

(Triphenylphosphine)
S-Phos or X-Phos S-Phos provides extreme activity for hindered biaryls; PPh

fails to drive transmetallation.
Catalyst Source Pd(PPh

)

Pd(OAc)

or Pd

(dba)

In-situ generation with S-Phos creates the active mono-ligated Pd(0) species efficiently.
Base Na

CO

(aq)
K

PO

(2.0 equiv)
Phosphate is basic enough to activate boron but less prone to causing deboronation than hydroxides.
Solvent DMF or THFToluene / Water (10:1) Biphasic systems often suppress protodeboronation compared to miscible aqueous organic solvents.
Temperature 80°C100°C Higher energy is required to overcome the steric barrier of the ortho-phenoxy group.

Detailed Experimental Protocol

Protocol A: S-Phos Mediated Coupling (Recommended)

Use this protocol for coupling with aryl chlorides or hindered aryl bromides.

Reagents:

  • Aryl Halide (1.0 equiv)

  • 2-(2-Methylphenoxy)phenylboronic acid (1.2 - 1.5 equiv)

  • Pd(OAc)

    
     (1-2 mol%)
    
  • S-Phos (2-4 mol%) (Ligand:Pd ratio 2:1)

  • K

    
    PO
    
    
    
    (2.0 equiv)
  • Solvent: Toluene (anhydrous) and Water (degassed).

Step-by-Step Procedure:

  • Catalyst Pre-complexation (Critical):

    • In a reaction vial, add Pd(OAc)

      
       and S-Phos.
      
    • Add Toluene (approx. 1 mL per mmol substrate).

    • Stir at room temperature for 5 minutes. The solution should turn from orange to a pale yellow/clear color, indicating the formation of the active catalytic species.

  • Substrate Addition:

    • Add the Aryl Halide and 2-(2-Methylphenoxy)phenylboronic acid .

    • Add solid K

      
      PO
      
      
      
      .
  • Solvent & Atmosphere:

    • Add the remaining Toluene and Water (Ratio 10:1 v/v). Note: A small amount of water is essential for the boronic acid activation cycle.

    • Seal the vial and purge with Argon or Nitrogen for 5 minutes (sparging).

  • Reaction:

    • Heat the block/bath to 100°C .

    • Stir vigorously (1000 RPM). High agitation is required for the biphasic system.

    • Monitor by HPLC/TLC after 2 hours. Full conversion usually occurs within 4-12 hours depending on the halide partner.

  • Work-up:

    • Cool to room temperature.[2]

    • Filter through a pad of Celite to remove Pd black.

    • Dilute with EtOAc, wash with water (x2) and brine.

    • Dry over MgSO

      
       and concentrate.
      
Protocol B: Workflow Decision Tree

Workflow Start Start: Coupling Setup CheckHalide Is Electrophile an Aryl Chloride or Sterically Hindered? Start->CheckHalide Standard Use Standard Protocol: Pd(dppf)Cl2 + K2CO3 Dioxane/H2O CheckHalide->Standard No (Aryl Bromide/Iodide) Advanced Use High-Performance Protocol: Pd(OAc)2 + S-Phos + K3PO4 Toluene/H2O CheckHalide->Advanced Yes Monitor Monitor Reaction (2 hrs) Standard->Monitor Advanced->Monitor CheckDeboron Is Protodeboronation > 10%? Monitor->CheckDeboron Action1 Increase Boronic Acid to 2.0 eq Switch to Anhydrous Dioxane CheckDeboron->Action1 Yes Finish Proceed to Workup CheckDeboron->Finish No Action1->Finish

Figure 2: Decision tree for selecting reaction conditions and troubleshooting.

Quality Control & Troubleshooting

Self-Validating the System

To ensure the protocol is working before committing valuable starting material:

  • The "Color Test": When Pd(OAc)

    
     and S-Phos are mixed in toluene, the solution must change color (orange 
    
    
    
    pale yellow). If it remains dark orange/red, the ligand is oxidized or the ratio is wrong.
  • The "Deboronation Check": Run a TLC of the reaction mixture against a standard of 1-methyl-2-phenoxybenzene. If this spot appears early and grows, your system has too much water or the temperature is too high for the rate of coupling.

Common Issues
  • Low Conversion: Usually due to catalyst poisoning or oxidation. Ensure S-Phos is white/fluffy (not sticky/oxidized) before use. Re-sparge solvents.

  • Homocoupling of Boronic Acid: Occurs if the oxidative addition is slow (catalyst waiting for halide). Increase the amount of Aryl Halide or switch to a more reactive halide (Iodide > Bromide).

References

  • Original Suzuki-Miyaura Coupling: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Buchwald Ligands (S-Phos) for Hindered Substrates: Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Protodeboronation Mechanisms: Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-catalyzed protodeboronation of arylboronic acids and esters.[3] Journal of the American Chemical Society, 139(37), 13156-13165. Link

  • Ortho-Substituted Boronic Acid Reactivity: Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates. Journal of the American Chemical Society, 131(20), 6961-6963. Link

Sources

Application Notes & Protocols: A Guide to the Synthesis of Sterically Hindered Biaryl Ethers Using Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge and Significance of Sterically Hindered Biaryl Ethers

Sterically hindered biaryl ethers are a class of molecules of significant interest in medicinal chemistry, agrochemicals, and materials science.[1][2] The bulky substituents flanking the ether linkage create a twisted dihedral angle, leading to atropisomerism, a form of chirality that can profoundly influence a molecule's biological activity and physical properties. However, the very steric hindrance that imparts these desirable characteristics also presents a formidable synthetic challenge.[1][3] Traditional methods for ether synthesis, such as the Williamson ether synthesis, often fail when applied to sterically demanding substrates, leading to low yields or undesired side reactions.[1]

Modern cross-coupling methodologies, particularly those employing boronic acids, have emerged as powerful tools to overcome these synthetic hurdles. This guide provides an in-depth exploration of two prominent copper- and palladium-catalyzed methods for the synthesis of sterically hindered biaryl ethers: the Chan-Lam coupling and the Buchwald-Hartwig C-O coupling. We will delve into the mechanistic underpinnings of these reactions, offer detailed experimental protocols, and provide insights into overcoming the challenges associated with sterically demanding substrates.

Core Methodologies for Sterically Hindered Biaryl Ether Synthesis

The synthesis of biaryl ethers from boronic acids primarily relies on two powerful transition metal-catalyzed cross-coupling reactions. The choice between a copper-catalyzed or palladium-catalyzed approach often depends on the specific substrates, functional group tolerance, and desired reaction conditions.

The Chan-Lam C-O Coupling Reaction: A Copper-Catalyzed Approach

The Chan-Lam coupling is a versatile method for the formation of carbon-heteroatom bonds, including the C-O bonds of biaryl ethers.[4][5] This reaction typically involves the coupling of an aryl boronic acid with a phenol in the presence of a copper catalyst, an oxidant (often atmospheric oxygen), and a base.[2][6][7] A key advantage of the Chan-Lam coupling is its ability to be performed under relatively mild conditions, often at room temperature and open to the air, making it an attractive method for many applications.[2][4]

The mechanism of the Chan-Lam coupling is complex and has been the subject of considerable study. A generally accepted catalytic cycle is depicted below. The reaction is believed to proceed through a Cu(II)/Cu(III) or a Cu(I)/Cu(III) cycle.

A plausible mechanism involves the following key steps:

  • Ligand Exchange: The phenol substrate coordinates to the Cu(II) catalyst.

  • Transmetalation: The aryl boronic acid transmetalates its aryl group to the copper center, forming a diaryl-Cu(II) intermediate.

  • Oxidation: The Cu(II) intermediate is oxidized to a Cu(III) species, often with the help of an external oxidant like oxygen.

  • Reductive Elimination: The Cu(III) intermediate undergoes reductive elimination to form the desired biaryl ether and a Cu(I) species.

  • Reoxidation: The Cu(I) catalyst is reoxidized to Cu(II) to complete the catalytic cycle.

Chan_Lam_Mechanism CuII Cu(II) Catalyst IntermediateA [Ar'-O-Cu(II)-L] CuII->IntermediateA + Ar'-OH, - H₂O Phenol Ar'-OH BoronicAcid Ar-B(OH)₂ Base Base Product Ar-O-Ar' CuI Cu(I) CuI->CuII Reoxidation Oxidant Oxidant (O₂) IntermediateB [Ar-Cu(II)-O-Ar'] IntermediateA->IntermediateB + Ar-B(OH)₂ IntermediateC [Ar-Cu(III)-O-Ar'] IntermediateB->IntermediateC Oxidation IntermediateC->Product Reductive Elimination IntermediateC->CuI

For the synthesis of sterically hindered biaryl ethers, modifications to the standard Chan-Lam protocol are often necessary. The presence of bulky ortho-substituents on either the phenol or the aryl boronic acid can significantly slow down the reaction.[8] Key strategies to improve yields include:

  • Elevated Temperatures: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.

  • Choice of Ligand: While many Chan-Lam reactions can proceed without a ligand, the addition of a suitable ligand, such as pyridine or a bidentate ligand like 1,10-phenanthroline, can accelerate the reaction and improve yields, especially for challenging substrates.[9]

  • Appropriate Base and Solvent: The choice of base and solvent is crucial. Common bases include triethylamine, pyridine, and potassium carbonate.[7][9] Solvents like dichloromethane, acetonitrile, and DMF are frequently used.[7] For hindered systems, a more polar, higher-boiling solvent like DMSO might be beneficial.[10][11]

This protocol is a general guideline for the synthesis of a biaryl ether from a sterically hindered phenol and an aryl boronic acid.

Materials:

  • Sterically hindered phenol (e.g., 2,6-diisopropylphenol) (1.0 mmol)

  • Aryl boronic acid (e.g., 2-methylphenylboronic acid) (1.5 mmol)

  • Copper(II) acetate (Cu(OAc)₂) (0.2 mmol, 20 mol%)

  • Pyridine (2.0 mmol)

  • Dichloromethane (CH₂Cl₂) (10 mL)

  • Molecular sieves (optional, for anhydrous conditions)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add the sterically hindered phenol (1.0 mmol), aryl boronic acid (1.5 mmol), and copper(II) acetate (0.2 mmol).

  • Add dichloromethane (10 mL) to the flask, followed by pyridine (2.0 mmol).

  • Stir the reaction mixture at room temperature, open to the atmosphere, for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash with a saturated aqueous solution of ammonium chloride to remove the copper catalyst.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired sterically hindered biaryl ether.

The Buchwald-Hartwig C-O Coupling Reaction: A Palladium-Catalyzed Approach

The Buchwald-Hartwig amination has been adapted for the formation of C-O bonds, providing a powerful palladium-catalyzed route to biaryl ethers.[12][13] This method is particularly effective for the synthesis of sterically hindered biaryl ethers, often succeeding where copper-catalyzed methods may be less efficient.[14][15] The reaction typically employs a palladium catalyst in conjunction with a bulky, electron-rich phosphine ligand and a strong base.[14][15]

The catalytic cycle of the Buchwald-Hartwig C-O coupling is analogous to that of the C-N coupling and involves a Pd(0)/Pd(II) cycle.

Buchwald_Hartwig_Mechanism Pd0 L-Pd(0) OxAdd [L-Pd(II)(Ar)(X)] Pd0->OxAdd Oxidative Addition ArX Ar-X ArX->OxAdd IntermediateA [L-Pd(II)(Ar)(OAr')] OxAdd->IntermediateA + Ar'-OH, Base ArOH Ar'-OH ArOH->IntermediateA Base Base Base->IntermediateA IntermediateA->Pd0 Product Ar-O-Ar' IntermediateA->Product Reductive Elimination

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (or triflate), forming a Pd(II) intermediate.

  • Ligand Exchange/Deprotonation: The phenol is deprotonated by the base to form an alkoxide, which then displaces the halide on the Pd(II) center.

  • Reductive Elimination: The resulting Pd(II) complex undergoes reductive elimination to form the biaryl ether and regenerate the Pd(0) catalyst.

The success of the Buchwald-Hartwig C-O coupling for sterically hindered substrates hinges on the careful selection of the ligand, base, and solvent.

  • Bulky Phosphine Ligands: The use of sterically demanding and electron-rich biarylphosphine ligands is crucial.[14][15][16] Ligands such as SPhos, XPhos, and t-BuXPhos have proven to be highly effective in promoting the coupling of hindered substrates by facilitating the reductive elimination step.[14]

  • Strong, Non-Nucleophilic Bases: Strong bases like sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄) are typically required to deprotonate the hindered phenol.[10][17]

  • Aprotic Solvents: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are commonly used to prevent side reactions.[17][18]

ParameterChan-Lam CouplingBuchwald-Hartwig C-O Coupling
Catalyst Copper(II) salts (e.g., Cu(OAc)₂)Palladium(0) or Palladium(II) precursors
Ligand Often not required, but pyridines or phenanthrolines can be beneficialBulky, electron-rich phosphines (e.g., SPhos, XPhos) are essential
Base Milder bases (e.g., Et₃N, pyridine, K₂CO₃)Strong, non-nucleophilic bases (e.g., NaOt-Bu, LHMDS, K₃PO₄)
Solvent CH₂Cl₂, MeCN, DMFToluene, dioxane, THF
Temperature Room temperature to moderate heatingModerate to high heating
Atmosphere Often open to airInert atmosphere (e.g., N₂, Ar)

This protocol provides a general procedure for the palladium-catalyzed synthesis of a sterically hindered biaryl ether.

Materials:

  • Aryl halide (e.g., 2-bromo-1,3,5-trimethylbenzene) (1.0 mmol)

  • Sterically hindered phenol (e.g., 2,6-di-tert-butylphenol) (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Anhydrous toluene (10 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol) to a dry Schlenk tube equipped with a magnetic stir bar.

  • Add the aryl halide (1.0 mmol) and the sterically hindered phenol (1.2 mmol).

  • Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene (10 mL) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to afford the desired product.

Troubleshooting and Optimization

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently strong base- Steric hindrance too great- Low reaction temperature- Use a pre-catalyst or ensure catalyst is active- Switch to a stronger base (e.g., LHMDS)- Use a bulkier, more active ligand (for Pd-catalyzed)- Increase reaction temperature and/or time
Formation of Side Products - Homocoupling of boronic acid- Protodeboronation- Hydrodehalogenation (for Pd-catalyzed)- Use a slight excess of the phenol- Ensure anhydrous conditions- Optimize ligand-to-metal ratio
Difficulty in Purification - Residual catalyst- Base residues- Wash with aqueous ammonium chloride (for Cu) or filter through Celite (for Pd)- Perform an aqueous workup

Conclusion

The synthesis of sterically hindered biaryl ethers, while challenging, is readily achievable through modern transition metal-catalyzed cross-coupling reactions. The copper-catalyzed Chan-Lam coupling offers a mild and operationally simple approach, while the palladium-catalyzed Buchwald-Hartwig C-O coupling provides a robust and highly effective method for particularly demanding substrates. By understanding the underlying mechanisms and carefully selecting the appropriate catalyst, ligand, base, and reaction conditions, researchers can successfully access these valuable molecular architectures for a wide range of applications in drug discovery and materials science.

References

  • Oreate AI Blog. (2026, January 16). Understanding Steric Hindrance: The Key to Advanced Ether Synthesis.
  • PubMed. (n.d.). Synthesis of Diaryl Ethers: A Long-Standing Problem Has Been Solved.
  • PubMed. (2025, January 10). eEtherification: An Electrochemical Strategy toward the Synthesis of Sterically Hindered Dialkyl Ethers from Activated Alcohols.
  • Organic Letters. (2000, June 10). Copper-Mediated Cross-Coupling of Aryl Boronic Acids and Alkyl Thiols.
  • ResearchGate. (n.d.). CuI‐catalyzed direct synthesis of diaryl thioethers from aryl boronic acids and arylsulfonyl chlorides.
  • DSpace@MIT. (2012, September 28). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers.
  • NROChemistry. (2025, April 11). Chan-Lam Coupling: Mechanism & Examples.
  • ACS Publications. (2011, December 19). A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions.
  • Alfa Chemistry. (2024, October 12). Chan-Lam Coupling.
  • ResearchGate. (n.d.). Recent Progress in Diaryl Ether Synthesis.
  • Wikipedia. (n.d.). Chan–Lam coupling.
  • RSC Publishing. (2019, July 10). Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums.
  • Semantic Scholar. (n.d.). Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes.
  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Oxidative Cross-Coupling Reaction of Arylboronic Acids with Diazoesters for Stereoselective Synthesis of (E)-α,β-Diarylacrylates.
  • DSpace@MIT. (2012, September 28). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers.
  • Benchchem. (n.d.). Synthesis of Sterically Hindered Biaryl Acids: Application Notes and Protocols.
  • Semantic Scholar. (n.d.). Synthesis of diaryl ethers through the copper-promoted arylation of phenols with arylboronic acids. An expedient synthesis of thyroxine.
  • Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation).
  • Xingwei Li. (2024, July 11).
  • Organic Chemistry Portal. (n.d.). Chan-Lam Coupling.
  • ACS Publications. (2025, December 25). A General Method to Access Sterically Hindered and Complex Ethers.
  • PMC. (n.d.). A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers Under Mild Conditions.
  • ResearchGate. (n.d.). A General and Efficient Protocol for the Synthesis of Biaryl Ethers from Aryl Silyl Ethers Using Cs2CO3.
  • ResearchGate. (n.d.). Synthesis of biaryl ethers 65 by using substituted phenol 64.
  • WuXi AppTec. (2024, November 25). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Journal of Synthetic Chemistry. (2024, October 7). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst.
  • PubMed. (2018, November 2). Palladium-Catalyzed Synthesis of 2,3-Diaryl- N-methylindoles from ortho-Alkynylanilines and Aryl Pinacol Boronic Esters.
  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
  • ACS Publications. (2004, May 27). Unsymmetrical Diaryl Sulfones through Palladium-Catalyzed Coupling of Aryl Boronic Acids and Arylsulfonyl Chlorides.
  • ResearchGate. (n.d.). An Efficient Synthesis of Sterically Hindered Arylboronic Acids.
  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives.
  • (n.d.). The Palladium-Catalyzed Addition of Aryl and Heteroarylboronic Acids to Aldehydes.
  • PMC. (n.d.). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae.
  • Organic Chemistry Portal. (n.d.). Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards.
  • MDPI. (2023, March 15). Recent Advances in the Synthesis of Borinic Acid Derivatives.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • MDPI. (n.d.). Copper Complexes with N,N,N-Tridentate Quinolinyl Anilido-Imine Ligands: Synthesis and Their Catalytic Application in Chan−Lam Reactions.
  • PubMed. (2023, January 3). Chemoenzymatic Synthesis of Sterically Hindered Biaryls by Suzuki Coupling and Vanadium Chloroperoxidase Catalyzed Halogenations.
  • RSC Publishing. (2025, October 16). Nickel-catalyzed Chan–Lam coupling: an efficient route to N-arylated 2-aminobenzothiazoles under ambient conditions.
  • University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point.
  • RSC Publishing. (n.d.). Practical catalytic method for synthesis of sterically hindered anilines.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.

Sources

Palladium-catalyzed cross-coupling of 2-(o-Tolyloxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the precision protocol for the palladium-catalyzed cross-coupling of 2-(o-Tolyloxy)phenylboronic acid , a sterically demanding ortho-substituted substrate.

Executive Summary: The Steric Challenge

2-(o-Tolyloxy)phenylboronic acid presents a unique challenge in Suzuki-Miyaura coupling due to the significant steric bulk at the ortho position relative to the boronic acid moiety. The o-tolyloxy group not only shields the boron center but also introduces conformational rigidity that can impede the transmetalation step in the catalytic cycle.

Standard protocols utilizing tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] often result in sluggish reactivity or incomplete conversion with this substrate. To overcome this, this protocol employs dialkylbiarylphosphine ligands (e.g., SPhos or XPhos) , which are specifically engineered to facilitate oxidative addition and reductive elimination in hindered biaryl systems.

Critical Analysis & Catalyst Selection

The Substrate Profile
  • Structure: A phenyl ring substituted at the 2-position with a 2-methylphenoxy group.[1]

  • Electronic Effect: The ether linkage is electron-donating, making the boronic acid nucleophilic but potentially prone to protodeboronation under harsh basic conditions.

  • Steric Effect: The ortho-substituent creates a "pocket" around the boron atom. Conventional phosphines (PPh₃) are too bulky to effectively coordinate while allowing the approach of the oxidative addition complex.

The Solution: Buchwald Precatalysts

We utilize SPhos Pd G2 (or the in-situ generation of Pd(OAc)₂/SPhos).

  • Ligand (SPhos): 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl. The methoxy groups on the biaryl backbone provide stability, while the cyclohexyl groups offer the electron richness required for oxidative addition of aryl chlorides/bromides.

  • Precatalyst (G2/G3/G4): Ensures a defined Pd:Ligand ratio (1:1) and rapid activation at room temperature, avoiding the induction period associated with Pd(OAc)₂ reduction.

Detailed Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleNotes
Aryl Halide (Ar-X)1.0ElectrophileBromides or Chlorides preferred.
2-(o-Tolyloxy)phenylboronic acid 1.2 - 1.5NucleophileExcess accounts for potential deboronation.
SPhos Pd G2 0.02 - 0.05Catalyst2-5 mol%. Air-stable solid.
K₃PO₄ (Tribasic Potassium Phosphate) 2.0 - 3.0BaseFinely ground.
Toluene / Water 10:1 (v/v)Solvent SystemBiphasic system aids solubility of inorganic base.
Step-by-Step Procedure

Step 1: Reaction Setup (Inert Atmosphere)

  • Equip a 25 mL Schlenk tube or microwave vial with a magnetic stir bar.

  • Add the Aryl Halide (1.0 mmol), 2-(o-Tolyloxy)phenylboronic acid (1.2 mmol, 274 mg), and SPhos Pd G2 (0.02 mmol, 14 mg).

    • Note: If using a liquid aryl halide, add it via syringe after Step 3.

  • Seal the vessel with a septum and evacuate/backfill with Argon or Nitrogen (3 cycles).

Step 2: Solvent & Base Addition [2]

  • Under a positive pressure of inert gas, add degassed Toluene (4.0 mL) and degassed Water (0.4 mL).

    • Why Degas? Oxygen promotes homocoupling of the boronic acid (2Ar-B(OH)₂ → Ar-Ar), consuming the reagent.[2]

  • Add the K₃PO₄ (2.0 mmol, 424 mg) quickly by briefly removing the septum (under high inert gas flow) or as an aqueous solution if solubility permits.

Step 3: Reaction

  • Heat the reaction mixture to 80–100 °C in an oil bath or heating block.

  • Stir vigorously (≥800 rpm). The biphasic mixture requires efficient mixing for phase transfer of the base.

  • Monitor by TLC or LC-MS at 1 hour and 4 hours.

    • Visual Check: The reaction typically turns from a pale yellow/orange to a dark black/brown as Pd(0) precipitates upon completion.

Step 4: Workup & Purification

  • Cool to room temperature.

  • Dilute with Ethyl Acetate (20 mL) and Water (10 mL).

  • Separate layers.[3] Extract the aqueous layer twice with Ethyl Acetate.

  • Wash combined organics with Brine, dry over MgSO₄, filter, and concentrate.

  • Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

Mechanism & Troubleshooting

The Catalytic Cycle (Graphviz Visualization)

The following diagram illustrates the specific pathway, highlighting the role of the bulky SPhos ligand in facilitating the transmetalation of the hindered boronic acid.

SuzukiCycle cluster_steric Critical Step Pd0 Pd(0)-SPhos (Active Species) OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd + Aryl Halide BaseStep Ligand Exchange (Ar-Pd(II)-OH) OxAdd->BaseStep + Base (OH-) TransMet Transmetalation (Rate Limiting for Hindered Substrates) BaseStep->TransMet + 2-(o-Tolyloxy)phenylboronic acid RedElim Reductive Elimination (Product Release) TransMet->RedElim Biaryl Complex RedElim->Pd0 - Product

Figure 1: Catalytic cycle emphasizing the transmetalation step, which is often rate-limiting for ortho-substituted boronic acids.

Optimization Workflow

If the reaction stalls or yields are low, follow this decision logic:

Optimization Start Low Yield? Check1 Is Boronic Acid Consumed? Start->Check1 Protodeboronation Yes: Protodeboronation (Hydrolysis) Check1->Protodeboronation Yes Stalled No: Catalyst Inactive Check1->Stalled No Sol1 Switch to Anhydrous (Dioxane/K3PO4) Protodeboronation->Sol1 Sol2 Increase Temp (110°C) or Switch to XPhos Stalled->Sol2

Figure 2: Troubleshooting decision tree for hindered Suzuki couplings.

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005. Link

  • Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[4] Chemical Reviews, 1995. Link

  • Sigma-Aldrich. "2-(2-Methylphenoxy)phenylboronic acid Product Page." Link

  • Lennox, A. J. J., Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews, 2014. Link

Sources

Application Note: Optimizing Cross-Coupling Efficiency for Sterically Demanding ortho-Phenoxy Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The ortho-phenoxy phenyl moiety is a privileged scaffold in medicinal chemistry, frequently serving as a core structural element in kinase inhibitors (e.g., Ibrutinib analogs) and tricyclic precursors (dibenzofurans). However, the incorporation of this motif via Suzuki-Miyaura cross-coupling presents distinct challenges. The steric bulk of the ortho-phenoxy group significantly retards the transmetallation step, while the electron-rich nature of the ether linkage can accelerate protodeboronation , a competitive pathway that degrades the starting material.

This guide provides a validated, mechanistic approach to coupling ortho-phenoxy phenylboronic acids. By utilizing dialkylbiaryl phosphine ligands (Buchwald-type) and controlling the boronate speciation pH, researchers can suppress side reactions and achieve high-yield biaryl formation.

Mechanistic Challenges & Causality

To optimize this reaction, one must understand the failure modes. The standard catalytic cycle is disrupted by the specific physical properties of the ortho-phenoxy group.

The Steric Bottleneck (Transmetallation)

In a standard Suzuki coupling, oxidative addition is often rate-limiting. However, for ortho-substituted boronic acids, transmetallation becomes the bottleneck. The ortho-phenoxy group creates a "steric wall" that hinders the approach of the boronate species to the Palladium(II) center.

The Protodeboronation Trap

Ortho-substituted boronic acids are highly susceptible to base-catalyzed protodeboronation.

  • Mechanism: The base (hydroxide or alkoxide) coordinates to the boron to form a boronate "ate" complex

    
    .
    
  • Failure Mode: If transmetallation is slow (due to sterics), this "ate" complex persists in solution. The C-B bond then hydrolyzes, replacing the boron with a proton (yielding the de-boronated arene) rather than coupling.[1]

Visualizing the Pathway

The following diagram illustrates the critical decision points in the catalytic cycle where the ortho-phenoxy group exerts its influence.

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-X adds to Pd) Pd0->OxAdd PdII Pd(II)-X Complex OxAdd->PdII TransMet Transmetallation (CRITICAL BOTTLENECK) PdII->TransMet Slowed by Sterics BaseAct Boron Activation (Formation of Boronate) BaseAct->TransMet Ar-B(OH)3- Proto SIDE REACTION: Protodeboronation BaseAct->Proto If Transmetallation is too slow RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Figure 1: Catalytic cycle highlighting the Transmetallation bottleneck where ortho-sterics cause stalling, leading to Protodeboronation.

Critical Reaction Parameters

Ligand Selection: The "Buchwald" Advantage

Standard ligands like


 or 

are insufficient for this substrate class. You require Dialkylbiaryl Phosphines .
  • SPhos: The gold standard. Its methoxy groups provide stability, and its bulk promotes reductive elimination, but it is flexible enough to allow the bulky ortho-phenoxy boronic acid to approach during transmetallation.

  • XPhos: Use if the coupling partner (the halide) is also sterically hindered (e.g., ortho-substituted).

  • RuPhos: Excellent for electron-poor halides or when using amines, but SPhos is generally preferred for C-C coupling here.

Base & Solvent Effects
  • The Base: Avoid strong bases like

    
     or 
    
    
    
    if possible, as they accelerate protodeboronation. Potassium Phosphate (
    
    
    )
    is the superior choice; its buffering capacity maintains a pH that activates the boron without rapidly degrading it.
  • The Solvent: A biphasic system (Toluene/Water or Dioxane/Water) is standard. However, if protodeboronation is observed (by LCMS), switch to Anhydrous Conditions (see Protocol B).

Catalyst Source

Use Pre-catalysts (e.g., XPhos Pd G4 or SPhos Pd G3).

  • Why? They generate the active mono-ligated Pd(0) species immediately upon mild heating. Traditional

    
     + Ligand requires an induction period where the boronic acid is vulnerable to degradation.
    

Experimental Protocols

Method A: Standard High-Throughput (Robust Substrates)

Recommended for initial screening and substrates without extreme instability.

Reagents:

  • Aryl Halide (1.0 equiv)

  • o-Phenoxy Phenylboronic Acid (1.2 - 1.5 equiv)

  • Catalyst: SPhos Pd G3 (2-5 mol%)

  • Base:

    
     (2.0 - 3.0 equiv)
    
  • Solvent: Toluene : Water (10:1 ratio)

Procedure:

  • Charge a reaction vial with the Aryl Halide, Boronic Acid, SPhos Pd G3, and

    
    .
    
  • Evacuate and backfill with Nitrogen (

    
    ) or Argon (3 cycles).
    
  • Add degassed Toluene and Water via syringe.

  • Seal and heat to 80°C for 4–16 hours.

  • Monitor: Check LCMS. If de-boronated byproduct >10%, switch to Method B.

Method B: Anhydrous Conditions (Sensitive Substrates)

Use this if Method A yields significant protodeboronation (Ar-H).

Reagents:

  • Aryl Halide (1.0 equiv)

  • o-Phenoxy Phenylboronic Acid (1.5 equiv)

  • Catalyst: SPhos Pd G3 (5 mol%)

  • Base:

    
     (anhydrous, micronized) or 
    
    
    
    (2.0 equiv)
  • Solvent: Anhydrous 1,4-Dioxane or DMF

Procedure:

  • Flame-dry the reaction vessel and cool under Argon.

  • Add solid reagents (Halide, Boronic Acid, Catalyst, Base) in a glovebox or under strict counter-flow of Argon.

  • Add anhydrous solvent.

  • Heat to 90-100°C . Note: Higher temperature is required because the solubility of the inorganic base in organic solvent is low, slowing the transmetallation slightly but protecting the boron from hydrolysis.

Data Summary & Comparison

ParameterMethod A (Aqueous)Method B (Anhydrous)Mechanistic Rationale
Solvent Toluene/Water (10:1)1,4-DioxaneWater accelerates transmetallation but risks hydrolysis.
Base


/

Phosphate buffers pH; Carbonate is effective in dry media.
Temp 60–80°C90–100°CAnhydrous conditions require more energy to solubilize base.
Ligand SPhosSPhos / XPhosSPhos provides optimal steric pocket for o-phenoxy.
Primary Risk ProtodeboronationIncomplete ConversionTrade-off between stability and reactivity.

Troubleshooting Decision Tree

Use this logic flow to diagnose reaction failures based on LCMS data.

Troubleshooting Start Analyze Reaction Mixture (LCMS / NMR) Result1 SM Remaining No Byproducts Start->Result1 Result2 Protodeboronation (Ar-H observed) Start->Result2 Result3 Homocoupling (Ar-Ar observed) Start->Result3 Sol1 Action: Increase Temp or Switch to XPhos Result1->Sol1 Catalyst inactive or steric wall Sol2 Action: Switch to Method B (Anhydrous Conditions) Result2->Sol2 Hydrolysis faster than coupling Sol3 Action: Degas Solvents Better Reduce Oxidant/Air Result3->Sol3 O2 present

Figure 2: Troubleshooting logic based on crude reaction analysis.

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

    • Core Reference for Ligand Selection (SPhos/XPhos).
  • Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews, 2014.

    • Authoritative review on protodeboron
  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

    • Found
  • Bruno, N. C., et al. "Buchwald Precatalysts: Synthesis and Application." Chemical Science, 2013.[2]

    • Reference for using G3/G4 prec

Sources

Application Notes & Protocols: A Convergent Strategy for the Synthesis of Tricyclic Dibenzoxepine Derivatives Utilizing Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

I. Introduction: The Significance of the Dibenzoxepine Scaffold

The tricyclic dibenzo[b,f]oxepine core is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic value.[1][2] Derivatives of this scaffold exhibit a wide spectrum of biological activities, including antidepressant, antipsychotic, anti-inflammatory, and neuroprotective properties.[2][3] Notable examples include Doxepin, a widely used antidepressant and anxiolytic agent.[4] The inherent structural rigidity and defined three-dimensional shape of the dibenzoxepine system allow for precise interactions with biological targets, making it a highly sought-after motif in drug discovery and development.[5][6]

The development of efficient and versatile synthetic routes to access this core structure is therefore of paramount importance.[1] Traditional methods have often involved multi-step sequences with harsh conditions. Modern synthetic organic chemistry, however, offers more elegant and powerful tools. This guide focuses on a convergent and highly adaptable strategy that leverages the utility of boronic acids in palladium-catalyzed cross-coupling reactions to construct the dibenzoxepine framework.

Boronic acids and their derivatives are exceptionally useful building blocks in modern synthesis due to their stability to air and moisture, generally low toxicity, and broad functional group tolerance.[7] Their application in the Suzuki-Miyaura coupling reaction, a cornerstone of carbon-carbon bond formation, provides a robust and reliable method for constructing the biaryl linkage essential for the subsequent formation of the dibenzoxepine tricycle.[7][8]

This document provides a detailed overview of the primary synthetic strategy, delves into the mechanistic rationale behind experimental choices, and presents a comprehensive, step-by-step protocol for researchers, scientists, and drug development professionals.

II. Synthetic Strategy and Mechanistic Rationale

The predominant strategy for synthesizing dibenzoxepine derivatives from boronic acids involves a two-stage process that can often be performed sequentially in a single reaction vessel:

  • Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: Formation of a critical C(sp²)–C(sp²) bond to create a biaryl intermediate.

  • Intramolecular C–O Bond Formation (Etherification): Cyclization of the biaryl intermediate to forge the central seven-membered oxepine ring.

Diagram: Overall Synthetic Workflow

G cluster_0 Starting Materials cluster_1 Key Transformations A Aryl Boronic Acid / Ester C Suzuki-Miyaura Cross-Coupling A->C B ortho-Halo Phenol Derivative B->C E Biaryl Intermediate C->E Pd Catalyst, Base (C-C Bond Formation) D Intramolecular Etherification F Tricyclic Dibenzoxepine Product D->F E->D Base or Catalyst (C-O Bond Formation)

Caption: A convergent workflow for dibenzoxepine synthesis.

Pillar 1: The Suzuki-Miyaura Coupling for Biaryl Construction

The Suzuki-Miyaura reaction is a robust method for coupling an organoboron species (like a boronic acid) with an organic halide or triflate.[8] In our context, this involves reacting an appropriately substituted aryl boronic acid with an ortho-halo phenol derivative.

The Catalytic Cycle Explained: The reaction proceeds via a well-established catalytic cycle involving a palladium complex.[8]

  • Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the carbon-halogen bond of the ortho-halo phenol, forming a Pd(II) complex.

  • Transmetalation: A base (e.g., K₂CO₃, Cs₂CO₃) activates the boronic acid, forming a boronate species. This species then transfers its aryl group to the Pd(II) complex, displacing the halide. This is often the rate-determining step, and the choice of base is critical for its success.

  • Reductive Elimination: The two aryl groups on the Pd(II) complex couple and are eliminated, forming the desired biaryl C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.

Diagram: Simplified Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_cycle center Pd(II) RE Reductive Elimination center->RE OA Oxidative Addition OA->center Ar-Pd(II)-X TM Transmetalation Pd0 Pd(0) RE->Pd0 Product Biaryl Product (Ar-Ar') RE->Product TM->center Ar-Pd(II)-Ar' ArX ortho-Halo Phenol (Ar-X) ArX->OA ArBOH Aryl Boronic Acid (Ar'-B(OH)₂) + Base ArBOH->TM Pd0->OA

Caption: Key steps of the palladium-catalyzed Suzuki-Miyaura reaction.

Pillar 2: Intramolecular Etherification for Ring Closure

Once the biaryl intermediate is formed, the final step is the formation of the seven-membered ring via an intramolecular C-O bond. This cyclization is typically an intramolecular nucleophilic aromatic substitution (SNAᵣ) or a related metal-catalyzed process.

Causality Behind Experimental Choices:

  • Base-Mediated Cyclization: In many cases, the same base used for the Suzuki coupling can facilitate the subsequent etherification, especially when the reaction temperature is elevated after the initial coupling is complete. A strong base (e.g., Cs₂CO₃) deprotonates the phenolic hydroxyl group, creating a potent nucleophile that attacks the adjacent aromatic ring, displacing a leaving group (if present) or participating in a C-H activation pathway.[9]

  • Copper or Palladium-Catalyzed Cyclization: For less reactive substrates, an intramolecular Ullmann-type (copper-catalyzed) or Buchwald-Hartwig (palladium-catalyzed) C-O coupling may be necessary.[9][10] These reactions often require a specific ligand to facilitate the reductive elimination step that forms the C-O bond. The choice between these depends on the specific substitution pattern and the presence of sensitive functional groups.

III. Detailed Experimental Protocol

This section provides a representative protocol for the one-pot synthesis of a dibenzo[b,f]oxepine derivative.

Reaction: Synthesis of Dibenzo[b,f]oxepine from 2-bromophenol and (2-formylphenyl)boronic acid.

Materials & Reagents:

ReagentFormulaMW ( g/mol )MmolEquiv.Amount
(2-Formylphenyl)boronic acidC₇H₇BO₃149.941.01.0150 mg
2-BromophenolC₆H₅BrO173.011.11.1190 mg
Pd(PPh₃)₄C₇₂H₆₀P₄Pd1155.560.030.0335 mg
Cesium Carbonate (Cs₂CO₃)Cs₂CO₃325.823.03.0977 mg
TolueneC₇H₈---10 mL

Safety Precautions:

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Palladium catalysts are toxic and should be handled with care.

  • Toluene is flammable and toxic; avoid inhalation and skin contact.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add (2-formylphenyl)boronic acid (150 mg, 1.0 mmol), 2-bromophenol (190 mg, 1.1 mmol), and cesium carbonate (977 mg, 3.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere. This is crucial as the Pd(0) catalyst is sensitive to oxygen.

  • Solvent Addition: Add anhydrous toluene (10 mL) via syringe.

  • Catalyst Addition: To the stirring suspension, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 35 mg, 0.03 mmol). The suspension may change color.

  • Reaction Conditions: Place the flask in a preheated oil bath at 110 °C and stir vigorously.

  • Monitoring the Reaction: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The Suzuki coupling to the biaryl intermediate is typically complete within 2-4 hours. The subsequent intramolecular cyclization to the dibenzoxepine may require longer heating (8-16 hours).

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure dibenzo[b,f]oxepine product.

  • Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

IV. Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently anhydrous solvent.3. Ineffective base.1. Ensure a thoroughly inert atmosphere; use fresh catalyst.2. Use freshly distilled or commercially available anhydrous solvent.3. Use a freshly opened or dried base; consider a stronger base like K₃PO₄.
Stalled at Biaryl Intermediate 1. Insufficient temperature for cyclization.2. Base not strong enough for C-O bond formation.1. Increase reaction temperature to 120-130 °C (if using a higher boiling solvent like xylene).2. Add a stronger base or switch to a different catalyst system (e.g., a Cu(I) salt for an Ullmann-type cyclization).
Formation of Side Products (e.g., Homocoupling of Boronic Acid) 1. Presence of oxygen.2. Catalyst decomposition.1. Improve inert atmosphere technique (thorough degassing).2. Use a more stable ligand or pre-catalyst.
Low Isolated Yield 1. Incomplete reaction.2. Product loss during work-up or purification.1. Increase reaction time or temperature.2. Optimize purification; ensure complete extraction from the aqueous phase.

V. References

  • Grewal, P., & Kaur, N. (2022). Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. Current Organic Chemistry, 26(20). Available from: [Link]

  • Kwiecień, H., & Szadowska, A. (2023). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. Molecules, 28(15), 5769. Available from: [Link]

  • Pharmacy 180. (n.d.). Dibenzoxepine derivatives - Doxepin. Available from: [Link]

  • McCabe, O., et al. (2023). Strategies in the synthesis of dibenzo[b,f]heteropines. RSC Medicinal Chemistry. Available from: [Link]

  • Buchwald, S. L., et al. (2011). Concise Palladium-Catalyzed Synthesis of Dibenzodiazepines and Structural Analogues. Angewandte Chemie International Edition, 50(37), 8634-8637. Available from: [Link]

  • Mitchell, D., et al. (2016). Double Heck Route to a Dibenzoxepine and Convergent Suzuki Cross-Coupling Strategy for the Synthesis of an MR Antagonist. Organic Process Research & Development, 21(1), 78-85. Available from: [Link]

  • ResearchGate. (2016). Double Heck Route to a Dibenzoxepine and Convergent Suzuki Cross-Coupling Strategy for the Synthesis of an MR Antagonist | Request PDF. Available from: [Link]

  • Trost, B. M., & Zuo, Z. (2020). Highly Regio-, Diastereo-, and Enantioselective Synthesis of Tetrahydroazepines and Benzo[b]oxepines through Palladium-Catalyzed [4+3] Cycloaddition Reactions. Angewandte Chemie International Edition, 59(3), 1243-1247. Available from: [Link]

  • Ghorai, M. K., et al. (2022). Palladium-Catalyzed Benzodiazepines Synthesis. Molecules, 27(19), 6649. Available from: [Link]

  • Sahu, A., et al. (2022). Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds: A Review. RSYN RESEARCH. Available from: [Link]

  • Kwiecień, H., et al. (2021). Synthesis and Investigations of Building Blocks with Dibenzo[b,f]Oxepine for Use in Photopharmacology. Molecules, 26(20), 6205. Available from: [Link]

  • Ferreira, I. C. F. R., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(12), 2765. Available from: [Link]

  • YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]

  • Burke, M. D., et al. (2014). Synthesis of chiral heterocycles by ligand-controlled regiodivergent and enantiospecific Suzuki Miyaura cross-coupling. Nature, 515(7527), 394-399. Available from: [Link]

  • Bräse, S., et al. (2011). Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products. Chemical Reviews, 111(3), 1960-2016. Available from: [Link]

  • Langer, P., et al. (2018). One-Pot Synthesis of Dibenzo[ B, D]oxepines via Olefinic C-F Bond Functionalization and Intramolecular Pd-Catalyzed C-H Arylation. The Journal of Organic Chemistry, 83(22), 14195-14202. Available from: [Link]

  • ResearchGate. (2023). Dibenzo[b,f]oxepines: Syntheses and applications. A review | Request PDF. Available from: [Link]

  • Kwiecień, H., & Szadowska, A. (2023). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. Semantic Scholar. Available from: [Link]

Sources

Technical Application Note: C-C Bond Formation via Suzuki-Miyaura Coupling of 2-(2-Methylphenoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

This application note details the optimized protocols for utilizing 2-(2-Methylphenoxy)phenylboronic acid in Palladium-catalyzed C-C bond formation. This reagent features a unique structural motif: a phenylboronic acid bearing a sterically demanding ortho-phenoxy substituent, which itself carries an ortho-methyl group.

Why this molecule matters:

  • Conformational Locking: The ortho-phenoxy group creates a non-planar, twisted biaryl ether conformation. Upon cross-coupling, the resulting terphenyl-like or biaryl-ether scaffold possesses significant 3D character, essential for increasing

    
     character and selectivity in modern drug discovery (e.g., kinase inhibitors, protein-protein interaction disruptors).
    
  • Synthetic Challenge: The proximity of the bulky 2-methylphenoxy group to the boronic acid moiety hinders the transmetallation step of the catalytic cycle and increases the susceptibility to protodeboronation .

This guide provides a "Standard Protocol" for general screening and a "High-Performance Protocol" for sterically congested coupling partners, ensuring robust synthesis of complex biaryl scaffolds.

Chemical Profile & Mechanistic Considerations

PropertySpecification
Chemical Name 2-(2-Methylphenoxy)phenylboronic acid
CAS Number 2377610-09-6
Molecular Formula C₁₃H₁₃BO₃
Molecular Weight 228.05 g/mol
Key Functional Groups Boronic Acid (Reactive), Diaryl Ether (Stable/Linker)
Storage 2-8°C, inert atmosphere (hygroscopic)
Mechanistic Bottlenecks

The Suzuki-Miyaura coupling of ortho-substituted boronic acids faces specific kinetic hurdles:

  • Transmetallation: The bulky ortho-phenoxy group sterically shields the Boron center, making the approach of the Pd(II)-Ar complex difficult.

  • Protodeboronation: In the presence of water and base, sterically hindered boronic acids are prone to hydrolytic cleavage of the C-B bond before coupling occurs.

  • Chelation: The ether oxygen can potentially coordinate to the Palladium center, stabilizing off-cycle resting states.

Solution: Use electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) to facilitate oxidative addition and create a highly active mono-ligated Pd(0) species that accelerates transmetallation.

Visualizing the Catalytic Pathway

The following diagram illustrates the specific steric interactions and the catalytic cycle optimized for this hindered substrate.

SuzukiCycle Pd0 Active Catalyst Pd(0)-L OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd + Aryl Halide (Ar-X) BaseAct Base Activation (Ar-Pd(II)-OH/OR) OxAdd->BaseAct + Base (OH-/CO3=) TransMet Transmetallation (Steric Bottleneck) BaseAct->TransMet + Activated Boronate Boron Reagent: 2-(2-Methylphenoxy) phenylboronic acid Boronate Activated Boronate [Ar'-B(OH)3]- Boron->Boronate + Base Boronate->TransMet SideRxn Side Reaction: Protodeboronation Boronate->SideRxn H2O/Slow Transmetallation Iso Isomerization (cis/trans) TransMet->Iso RedElim Reductive Elimination (C-C Bond Formation) Iso->RedElim RedElim->Pd0 Regeneration Product Biaryl Ether Product RedElim->Product

Caption: Catalytic cycle highlighting the Transmetallation step as the critical bottleneck due to the ortho-phenoxy steric clash.

Experimental Protocols

Protocol A: Standard Cross-Coupling (Robust & Scalable)

Recommended for coupling with activated aryl bromides or iodides where extreme steric hindrance is not present on the electrophile.

Reagents:

  • Aryl Halide (1.0 equiv)

  • 2-(2-Methylphenoxy)phenylboronic acid (1.2 - 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Workflow:

  • Setup: Charge a reaction vial with the Aryl Halide (1.0 mmol), Boronic Acid (1.2 mmol, 274 mg), and Pd(dppf)Cl₂ (0.03 mmol, 24 mg).

  • Inertion: Seal the vial and purge with Argon or Nitrogen for 3 cycles (vacuum/backfill).

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) via syringe.

  • Base Addition: Add degassed 2.0 M aqueous K₂CO₃ (1.5 mL) via syringe.

  • Reaction: Heat the mixture to 90°C for 12-18 hours with vigorous stirring (1000 rpm).

  • Workup: Cool to RT. Dilute with EtOAc and water. Separate phases. Extract aqueous layer with EtOAc (2x). Dry organics over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: High-Performance Coupling (Sterically Demanding)

Recommended for coupling with aryl chlorides, heteroaryl halides, or when the coupling partner is also ortho-substituted.

Rationale: Uses SPhos , a bulky electron-rich Buchwald ligand, to boost the oxidative addition of chlorides and facilitate the difficult transmetallation of the ortho-substituted boronic acid. Anhydrous conditions prevent protodeboronation.

Reagents:

  • Aryl Chloride/Bromide (1.0 equiv)

  • 2-(2-Methylphenoxy)phenylboronic acid (1.5 equiv)

  • Pre-Catalyst: SPhos-Pd-G2 (2-3 mol%)

  • Base: K₃PO₄ (finely ground, anhydrous, 3.0 equiv)

  • Solvent: Toluene or n-Butanol (anhydrous)

Step-by-Step Workflow:

  • Glovebox/Schlenk Setup: In a glovebox or under strict Argon flow, combine Aryl Halide (1.0 mmol), Boronic Acid (1.5 mmol), SPhos-Pd-G2 (0.02 mmol), and anhydrous K₃PO₄ (3.0 mmol) in a reaction tube.

  • Solvent: Add anhydrous Toluene (4 mL).

  • Thermal Cycle: Seal the tube. Heat to 100-110°C for 4-16 hours.

    • Note: If the substrate is temperature sensitive, this system often works at 60-80°C but requires longer times.

  • Monitoring: Monitor by LC-MS. Look for the mass of the product and the specific mass of the deboronated byproduct (Diphenyl ether derivative) to assess efficiency.

  • Filtration: Filter the hot reaction mixture through a pad of Celite to remove insoluble salts. Rinse with EtOAc.

  • Purification: Concentrate and purify via automated flash chromatography.

Troubleshooting & Optimization Matrix

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst DeactivationSwitch to XPhos-Pd-G2 or Pd(dtbpf)Cl₂ . Ensure strictly oxygen-free conditions.
Protodeboronation (Ar-H) Hydrolysis of Boronic AcidSwitch to Protocol B (Anhydrous). Use K₃PO₄ instead of carbonates. Add water scavenger (molecular sieves).
Homocoupling (Ar-Ar) Oxidative CouplingReduce catalyst loading. Ensure Boronic acid is added last or slowly. Verify inert atmosphere (remove O₂).
Start Material Recovery Failed Oxidative AdditionIf using Aryl-Cl, switch to SPhos or RuPhos based systems. Increase temp to 110°C.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Billingsley, K. L., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 130(40), 13552-13554. Link

  • Knapp, D. M., et al. (2010). N-Methyliminodiacetic Acid (MIDA) Boronates: Durable Reagents for Cross-Coupling. Journal of the American Chemical Society, 132(34), 12048–12059. Link

  • Sigma-Aldrich. (2024). Product Specification: 2-(2-Methylphenoxy)phenylboronic acid.[1] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Stabilizing 2-(2-Methylphenoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #BORON-ORTHO-001 Status: Open Subject: Preventing Rapid Protodeboronation in Suzuki-Miyaura Coupling Assigned Specialist: Senior Application Scientist, Organometallics Division

Executive Summary & Diagnostic

You are likely experiencing low yields or complete loss of starting material when attempting to couple 2-(2-Methylphenoxy)phenylboronic acid .[1]

The Root Cause: This specific substrate is a "perfect storm" for protodeboronation (hydrolytic cleavage of the C-B bond).

  • Electronic Effect: The ortho-phenoxy group is strongly electron-donating by resonance (

    
    ), increasing electron density at the ipso-carbon (the carbon attached to Boron). This makes the ipso-carbon highly nucleophilic and prone to protonation.
    
  • Steric Effect (The Ortho Effect): The bulky 2-methylphenoxy group creates significant steric strain. Cleaving the C-B bond releases this strain, driving the decomposition equilibrium forward.

  • Catalytic Cycle Competition: The rate of decomposition (

    
    ) is currently faster than the rate of transmetallation (
    
    
    
    ) in your catalytic cycle.

Mechanism of Failure

To fix the problem, you must understand the enemy. The decomposition is base-catalyzed .[2]

Diagram 1: The Protodeboronation Pathway

This flowchart illustrates how hydroxide bases trigger the decomposition of your specific molecule.

Protodeboronation Start Boronic Acid (Neutral) Boronate Boronate Anion (Tetrahedral Intermediate) Start->Boronate Lewis Acid-Base Complexation Base Base (OH-) Base->Boronate Transition Ipso-Protonation (Rate Limiting Step) Boronate->Transition Electron density shifts to ipso-C Product De-boronated Arene (Waste Product) Transition->Product C-B Bond Cleavage Water H2O / Proton Source Water->Transition Proton Transfer

Caption: Base-mediated conversion of the boronic acid to the boronate anion significantly increases the nucleophilicity of the ipso-carbon, leading to rapid protonolysis.

Troubleshooting & Optimization Protocols

Strategy A: The "Slow Release" Protocol (Recommended)

Theory: By converting the boronic acid to a MIDA (N-methyliminodiacetic acid) boronate , you mask the boron atom. Under specific aqueous conditions, the MIDA boronate hydrolyzes slowly, keeping the concentration of the free boronic acid low. This ensures that as soon as the active species is released, it is consumed by the catalyst before it can decompose.

Protocol: MIDA Boronate Coupling

  • Reagents:

    • Aryl Halide (1.0 equiv)[3][4]

    • 2-(2-Methylphenoxy)phenyl MIDA boronate (1.2 - 1.5 equiv)

    • Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) OR Pd-118 (Pd-XPhos G2).

    • Base: K₃PO₄ (3.0 equiv, finely ground).

    • Solvent: THF:Water (10:1 ratio). Crucial: Do not use pure water.

  • Procedure:

    • Charge a reaction vial with the MIDA boronate, aryl halide, base, and precatalyst.

    • Seal and purge with Argon for 5 minutes.

    • Add the THF/Water solvent mixture (degassed).

    • Heat to 60°C . Note: Higher temperatures (80-100°C) increase hydrolysis rate too much; lower temperatures stop it.

    • Monitor by LCMS. You should see a steady conversion without the buildup of the de-boronated byproduct (1-phenoxy-2-methylbenzene).

Strategy B: High-Turnover Anhydrous Coupling

Theory: If you cannot synthesize the MIDA boronate, you must outrun the decomposition. This requires an anhydrous system (removing the proton source) and a highly active catalyst (increasing


).

Protocol: Anhydrous Rapid Coupling

  • Reagents:

    • Catalyst: Pd-RuPhos G4 or Pd-XPhos G4 (2-5 mol%). Why? These precatalysts activate immediately at room temperature.

    • Base: CsF (2.0 equiv) or K₃PO₄ (anhydrous). Avoid hydroxides (NaOH, KOH) and carbonates if possible.[5]

    • Solvent: Anhydrous 1,4-Dioxane or Toluene.

  • Procedure:

    • Dry all glassware in an oven (120°C) overnight.

    • Add boronic acid, halide, base, and catalyst to the vial inside a glovebox or under strict Schlenk lines.

    • Add anhydrous solvent.[5][6]

    • Run the reaction at 80-100°C for a short duration (1-4 hours).

    • Critical Step: If the reaction stalls, do not add water. Add more catalyst.

Comparative Data: Base & Ligand Selection

Use this table to select the correct conditions for your specific constraints.

VariableRecommendationScientific Rationale
Base K₃PO₄ or CsF Low solubility in organic solvents creates a "heterogeneous reservoir," limiting the concentration of active base and suppressing boronate formation.
Avoid NaOH, KOH, Cs₂CO₃Strong, soluble bases rapidly generate the boronate anion, accelerating decomposition.
Ligand XPhos or SPhos Bulky, electron-rich phosphines facilitate rapid oxidative addition and transmetallation, allowing the catalytic cycle to outcompete decomposition.
Solvent THF/H₂O (10:1) Required for MIDA slow-release strategy.
Solvent Anhydrous Dioxane Required for direct boronic acid coupling to eliminate proton sources.

Decision Logic for Researchers

Follow this logic flow to determine your next experimental step.

DecisionTree Start Start: Coupling Fails CheckDecomp Is the byproduct (Ar-H) observed? Start->CheckDecomp Yes Yes: Protodeboronation CheckDecomp->Yes Major Peak No No: Catalyst Poisoning or Oxidative Addition Failure CheckDecomp->No No Reaction CanMakeMIDA Can you synthesize the MIDA Boronate? Yes->CanMakeMIDA ChangeHalide Switch Aryl Halide (I > Br > Cl) No->ChangeHalide DoMIDA Use Strategy A: MIDA Slow Release CanMakeMIDA->DoMIDA Yes DoAnhydrous Use Strategy B: Anhydrous + Buchwald G4 CanMakeMIDA->DoAnhydrous No (Time Constrained)

Caption: Diagnostic workflow to select between MIDA derivatization or anhydrous catalyst optimization.

Frequently Asked Questions (FAQ)

Q: Can I use the Pinacol ester (Bpin) instead of the Boronic Acid to fix this? A: Generally, yes, but with a caveat. While Bpin esters are more stable than free acids, they must often hydrolyze to the acid in situ to transmetallate efficiently. If your reaction conditions (base/water) are harsh enough to hydrolyze the Bpin, they are harsh enough to deboronate the resulting acid. Recommendation: Use the MIDA boronate for maximum stability.

Q: Why does the 2-methyl group matter? A: It creates "relief of strain." The carbon-boron bond is sterically crowded by the 2-phenoxy and the 2-methyl groups. Breaking the C-B bond releases this steric tension, lowering the activation energy for the decomposition pathway [1].

Q: My reaction works on 50mg but fails on 5g. Why? A: Heat transfer and mixing issues.[6] On a larger scale, "hot spots" can occur, or base concentration can spike locally. For scale-up, the MIDA slow-release method is far superior because it buffers the concentration of the active species, making the reaction kinetics pseudo-zero-order with respect to the unstable boronic acid [2].

References

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.[7] Link

  • Gillis, E. P., & Burke, M. D. (2007).[7] A Simple and Modular Strategy for the Synthesis of Highly Functionalized Complex Molecules. Journal of the American Chemical Society.[7] Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[8] Journal of the American Chemical Society.[7] Link

  • Uno, B. E., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[3] Journal of the American Chemical Society.[7] Link

Sources

Technical Support Center: 2-(2-Methylphenoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: 2-MPPBA-Purify | Version: 2.4 (2025 Update)

Technical Overview & Chemical Profile

Compound: 2-(2-Methylphenoxy)phenylboronic acid Chemical Class: Sterically hindered, lipophilic arylboronic acid.[1]

The "Field" Reality: Unlike simple phenylboronic acid, this molecule possesses a bulky 2-(2-methylphenoxy) substituent ortho to the boronic acid moiety.[1] This structural feature introduces two critical challenges that standard protocols fail to address:

  • High Lipophilicity: The diphenyl ether backbone makes this compound significantly less soluble in water than typical boronic acids.[1] Standard "hot water" recrystallization often results in "oiling out" rather than crystallization.[1]

  • Steric Hindrance: The ortho-substitution protects the boron center but also complicates the formation of the boronate anion required for acid-base extraction.

Troubleshooting Guides (Q&A)

Issue 1: "My melting point is broad and lower than the Certificate of Analysis."

Diagnosis: The Boroxine Cycle (Dehydration) Users often mistake the formation of boroxine anhydrides for impurity. Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines) upon drying or storage.[1]

  • The Trap: You dry the sample to "purify" it, but you are actually driving the equilibrium toward the boroxine (which has a different MP).

  • Verification: Run an NMR in a wet solvent (e.g., DMSO-ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     with a drop of 
    
    
    
    ). The water will hydrolyze the trimer back to the monomer, revealing the true purity.
Issue 2: "The product is a sticky, off-white gum that won't solidify."[1]

Diagnosis: Protodeboronation & Organic Impurities The "gum" is likely a mixture of the desired product and 2-(2-methylphenoxy)benzene (the de-borylated byproduct).

  • Root Cause: Over-heating during synthesis or excessive exposure to acidic conditions can cleave the C-B bond (protodeboronation).[1]

  • Solution: Perform the Amphoteric Phase-Switch Protocol (Protocol A) below. The byproduct is neutral and will wash away; the product is amphoteric and will be recovered.

Issue 3: "I have residual Palladium (>50 ppm) from the coupling reaction."

Diagnosis: Metal Chelation Boronic acids are excellent ligands for Palladium.[1] Standard filtration is insufficient.[1][2][3]

  • Solution: Do not rely on recrystallization alone.[1] You must use a Thiol-Silica Scavenger step before the final crystallization.

Validated Purification Protocols

Protocol A: The Amphoteric Phase-Switch (Primary Purification)

Best for: Removing starting materials, de-borylated byproducts, and turning "gums" into solids.[1]

The Logic: This method exploits the Lewis acidity of the boron atom. By raising the pH, we convert the lipophilic neutral boronic acid into a water-soluble boronate anion ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


. Non-acidic impurities remain in the organic layer and are discarded.[1]

Step-by-Step:

  • Dissolution (Organic): Dissolve the crude material in Diethyl Ether (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    )  or TBME . Avoid DCM (emulsion risk).[1]
    
  • Anion Formation: Extract the organic layer with 2M NaOH (3 portions).

    • Critical Note: Due to the lipophilicity of the 2-(2-methylphenoxy) group, the sodium salt may be slow to enter the water phase. If an emulsion forms, add a small amount (5-10% v/v) of Methanol to the aqueous base to assist solubility.[1]

  • Phase Separation:

    • Top Layer (Organic): Contains non-acidic impurities (halides, bis-ethers).[1] DISCARD.

    • Bottom Layer (Aqueous): Contains your product as the Sodium Boronate salt.[1] KEEP.

  • The Wash: Wash the aqueous layer once with fresh ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     to remove entrained organics.
    
  • Precipitation (The "Crash"):

    • Cool the aqueous layer to 0°C.[1]

    • Slowly acidify with 2M HCl to pH 1-2 while stirring vigorously.

    • The boronic acid will precipitate as a white solid.[1]

  • Isolation: Filter the solid, wash with cold water, and air dry.[1]

Protocol B: Controlled Hydrolysis Recrystallization

Best for: Converting boroxine anhydrides back to the monomeric acid and improving crystal habit.

The Logic: Since the molecule is too lipophilic for pure water recrystallization, we use a "Good Solvent / Bad Solvent" system where water acts as both the anti-solvent and the hydrolyzing agent.

Step-by-Step:

  • Dissolve: Dissolve the solid in the minimum amount of warm Acetonitrile (MeCN) or Acetone (approx. 50-60°C).[1]

  • Hydrolysis: Add warm water dropwise until the solution becomes slightly turbid.

    • Ratio Target: Roughly 1:1 to 1:2 (Organic:Water).[1]

  • Clarify: If the turbidity persists, add just enough organic solvent to clear it.[1]

  • Crystallize: Allow the solution to cool slowly to room temperature, then refrigerate (4°C).

    • Do NOT freeze immediately: Rapid cooling traps impurities.[1]

  • Dry: Filter and dry under vacuum at room temperature .[1]

    • Warning: Drying above 50°C under high vacuum will dehydrate the product back to the boroxine.

Visualizing the Workflow

Diagram 1: The Purification Decision Matrix

Caption: Logical workflow for selecting the correct purification method based on impurity profile.

PurificationLogic Start Crude 2-(2-Methylphenoxy) phenylboronic acid Check Analyze Impurity Profile (NMR / HPLC) Start->Check Decision1 Is the product a sticky gum/oil? Check->Decision1 Decision2 Is Pd > 50ppm? Decision1->Decision2 No (Solid) Action_Extract Protocol A: Amphoteric Phase-Switch (NaOH Extraction) Decision1->Action_Extract Yes Decision3 Is Stoichiometry off? (Boroxine present) Decision2->Decision3 No Action_Scavenge Add Thiol-Silica Scavenger (4h stir) Decision2->Action_Scavenge Yes Action_Recryst Protocol B: Acetonitrile/Water Recrystallization Decision3->Action_Recryst Yes Final Pure Monomeric Boronic Acid Decision3->Final No Action_Extract->Decision2 Action_Scavenge->Decision3 Action_Recryst->Final

Diagram 2: The Boroxine-Boronic Acid Equilibrium

Caption: The reversible dehydration mechanism that confuses melting point data. Water is required to maintain the acid form.

BoroxineEquilibrium Acid Boronic Acid Monomer 3 x Ar-B(OH)2 (Desired Form) Intermediate Transition State (Loss of Water) Acid->Intermediate - 3 H2O (Heat/Vacuum) Intermediate->Acid Boroxine Boroxine Trimer (Ar-BO)3 (Anhydride Form) Intermediate->Boroxine Boroxine->Intermediate + 3 H2O (Ambient Humidity/Solvent)

[1]

Data Summary Table

ParameterSpecification / BehaviorTechnical Note
Appearance White to Off-White SolidYellowing indicates oxidation to phenols.[1]
Solubility (Water) Low (< 10 mg/mL)Due to lipophilic phenoxy group.[1]
Solubility (Base) High (as Boronate)Requires >1M NaOH for efficient dissolution.[1]
pKa (Approx) ~8.8 - 9.2Higher than PhB(OH)2 due to steric effects.[1]
Storage 4°C, Tightly SealedHygroscopic. Absorbs water to hydrolyze boroxines.[1]

References

  • Santucci, M. A., et al. (2025).[1] "The Boroxine–Boronic Acid Equilibrium."[1][4] Journal of the American Chemical Society. Link[1]

    • Context: Defines the kinetics of dehydration and why NMR in dry solvents gives misleading d
  • BenchChem Technical Support. (n.d.).[1] "Post-Reaction Purification of Boronic Acids." BenchChem Knowledge Base. Link

    • Context: General protocols for acid-base extraction of arylboronic acids.[1]

  • Garrett, C. E., & Prasad, K. (2004).[1] "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients." Advanced Synthesis & Catalysis. Link[1]

    • Context: Authoritative source on using scavengers for Pd removal in drug development.[1]

  • Tokunaga, Y., et al. (2002).[1][4][5] "Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution." Heterocycles. Link

    • Context: Thermodynamic data supporting the reversibility of boroxine formation at room temperature.[1][4]

Sources

Technical Support Center: Handling 2-(2-Methylphenoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #BOR-OR-2MP Subject: Stability & Optimization of 2-(2-Methylphenoxy)phenylboronic Acid in Basic Media Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Chemical Context

You are encountering stability issues with 2-(2-Methylphenoxy)phenylboronic acid . This is a classic "problem substrate" in Suzuki-Miyaura cross-couplings due to the ortho-effect .

The ortho-phenoxy group creates a perfect storm for protodeboronation (hydrolytic C-B bond cleavage):

  • Steric Acceleration: The bulky 2-methylphenoxy group creates steric strain. Cleaving the C-B bond releases this strain, driving the equilibrium toward the degradation product (2-methyldiphenyl ether).

  • Electronic Activation: The oxygen atom at the ortho position is electron-donating. Electron-rich boronic acids are significantly more prone to protodeboronation than their electron-deficient counterparts.

  • Base Sensitivity: In basic conditions (pH > pK_a ~8.5), the boronic acid forms a boronate anion (

    
    ). This tetrahedral intermediate is the active species for transmetallation but is kinetically unstable  and prone to rapid hydrolysis.
    

This guide provides a diagnostic workflow to confirm the degradation pathway and three specific protocols to stabilize the reagent during reaction.

Diagnostic Module: Identifying the Failure Mode

Before changing conditions, you must confirm how the molecule is dying. Run a control experiment without the aryl halide electrophile.

The "Stress Test" Protocol
  • Dissolve 0.1 mmol of boronic acid in 0.6 mL of your reaction solvent (e.g., THF/Water).

  • Add your standard base (e.g., 2 equiv Na2CO3).

  • Heat to reaction temperature (e.g., 60°C) for 1 hour.

  • Analyze by LC-MS or 1H NMR.

Interpretation of Results:

ObservationDiagnosisRoot Cause
Product A: 2-methyldiphenyl ether (Ar-H)Protodeboronation Base-catalyzed hydrolysis. The C-B bond is cleaved by water/base.[1][2] (Most Likely)
Product B: 2-(2-methylphenoxy)phenol (Ar-OH)Oxidation Reaction with dissolved oxygen or peroxides. Common in ether solvents.
Product C: Biaryl Dimer (Ar-Ar)Homocoupling Presence of Pd(II) and Oxygen. Requires active catalyst and oxidant.
Product D: Boroxine (Trimer)Dehydration Thermodynamic equilibrium. Usually reversible and not a "degradation" per se.

Mechanism Visualization

The following diagram illustrates the competing pathways. Your goal is to accelerate the "Transmetallation" path while suppressing the "Protodeboronation" path.

Protodeboronation BoronicAcid Boronic Acid (Neutral) BoronateAnion Boronate Anion (Reactive Intermediate) BoronicAcid->BoronateAnion + OH- (pH > 8.5) BoronateAnion->BoronicAcid + H+ PdCycle Pd(II) Transmetallation (Desired Path) BoronateAnion->PdCycle Fast k_trans Protodeboronation Protodeboronation (Ar-H Byproduct) BoronateAnion->Protodeboronation Slow k_deg (Accelerated by ortho-sterics) Oxidation Oxidation (Ar-OH Byproduct) BoronateAnion->Oxidation + O2 / ROS

Figure 1: The boronate anion is the bifurcation point. High concentration of this anion without immediate consumption by Palladium leads to degradation.

Optimization Strategies (Troubleshooting Guides)

If your "Stress Test" confirmed Protodeboronation (Product A), adopt one of the following strategies.

Strategy A: The "Anhydrous" Approach (Recommended)

Logic: Water is the proton source for protodeboronation. Removing water forces the reaction to rely on the solubility of the inorganic base in organic solvent, keeping the concentration of the unstable boronate anion low but constant (steady-state).

  • Solvent: 1,4-Dioxane or Toluene (Dry).

  • Base: Anhydrous K₃PO₄ (finely ground) or Cs₂CO₃.

  • Additives: 4Å Molecular Sieves (optional).

Protocol:

  • Charge reaction vessel with Aryl Halide (1.0 equiv), Boronic Acid (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), and anhydrous K₃PO₄ (3.0 equiv) .

  • Evacuate and backfill with Argon (3 cycles).

  • Add anhydrous 1,4-Dioxane (0.2 M concentration).

  • Heat to 80-90°C.

    • Why this works: K₃PO₄ has low solubility in dioxane. It acts as a heterogeneous base, generating the active boronate species slowly, "just in time" for the catalyst to use it.

Strategy B: The "Slow Release" Approach

Logic: If the free boronic acid is too unstable, use a masked derivative that releases the acid slowly.[2]

  • Reagent: Convert your boronic acid to a MIDA Boronate or Potassium Trifluoroborate (BF3K) salt.

  • Alternative: If you cannot synthesize these, use a syringe pump to add the boronic acid solution slowly to the reaction mixture over 2 hours.

Strategy C: Catalyst Acceleration

Logic: If degradation is competing with the reaction, make the reaction faster (


).
  • Catalyst: Switch from Pd(PPh₃)₄ or Pd(dppf)Cl₂ to a highly active precatalyst like XPhos Pd G3 or SPhos Pd G3 .

  • Why: Bulky, electron-rich phosphines (Buchwald ligands) accelerate oxidative addition and transmetallation, consuming the boronic acid before it has time to decompose.

Decision Tree for Optimization

Use this workflow to select the correct experimental path.

OptimizationTree Start Start: Low Yield / Decomposition CheckDegradation Is the byproduct Ar-H (2-methyldiphenyl ether)? Start->CheckDegradation YesDeg Yes (Protodeboronation) CheckDegradation->YesDeg NoDeg No (Dimer/Other) CheckDegradation->NoDeg Step1 Switch to Anhydrous Conditions (Dioxane / K3PO4) YesDeg->Step1 Degas Degas Solvent (Sparge Ar) Check for Pd-Black NoDeg->Degas CheckSuccess1 Did Yield Improve? Step1->CheckSuccess1 Success Protocol Validated CheckSuccess1->Success Yes Fail1 No CheckSuccess1->Fail1 No Step2 Switch Catalyst to XPhos Pd G3 or SPhos Pd G3 Fail1->Step2 CheckSuccess2 Did Yield Improve? Step2->CheckSuccess2 CheckSuccess2->Success Yes Fail2 No CheckSuccess2->Fail2 No Step3 Use Slow Addition (Syringe Pump) or MIDA Ester Fail2->Step3

Figure 2: Step-by-step troubleshooting workflow for ortho-substituted boronic acids.

Frequently Asked Questions (FAQs)

Q1: Why is the 2-methylphenoxy group specifically problematic? A: It combines two negative factors. The ortho-alkoxy group is electron-donating, which increases the electron density on the boron, making the C-B bond more polarized and susceptible to proton attack. Simultaneously, the steric bulk of the 2-methyl group on the phenoxy ring forces the molecule into a twisted conformation, increasing ground-state energy (steric strain). Protodeboronation relieves this strain.[2]

Q2: Can I use ethanol or methanol as a co-solvent? A: Avoid alcohols. While common in Suzuki couplings, protic solvents accelerate protodeboronation of unstable substrates. Stick to aprotic polar solvents like DMF, DMAc, or Dioxane.

Q3: My reaction turns black immediately. Is this bad? A: Rapid formation of "Pd black" indicates catalyst decomposition. This often happens if the boronic acid decomposes (deboronates) too quickly, leaving the Pd(II) species with no transmetallation partner. The Pd(II) then reduces to Pd(0) and aggregates. This confirms you need Strategy C (Better Ligand) or Strategy B (Slow Addition) .

Q4: What is the recommended base for this specific substrate? A: Potassium Phosphate Tribasic (K₃PO₄) is the gold standard for unstable boronic acids. It is less basic than hydroxides or alkoxides in organic solvents and buffers the reaction effectively, preventing the pH spikes that destroy the boronic acid.

References

  • Cox, P. A., et al. (2017).[1] "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society, 139(37), 13156–13165. Link

  • Lloyd-Jones, G. C., et al. (2021). "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis." Journal of the American Chemical Society, 143(36), 14814–14826.[3] Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles." Journal of the American Chemical Society, 132(40), 14073–14075. (Demonstrates use of XPhos for unstable substrates). Link

  • Knapp, D. M., et al. (2010). "MIDA Boronates: Stable, Slow-Release Reagents for Cross-Coupling." Journal of the American Chemical Society, 132(22), 7601–7603. Link

Sources

Technical Support Center: Minimizing Homocoupling in Biaryl Ether Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Homocoupling Side Reactions (Ullmann & Buchwald-Hartwig) Assigned Specialist: Senior Application Scientist[1]

Diagnostic Overview

Welcome to the Troubleshooting Hub. In biaryl ether synthesis (C-O bond formation), "homocoupling" is a generic term that masks two distinct mechanistic failures. To fix the problem, you must first identify which homocoupling is occurring.[1][2]

Use the decision matrix below to route your troubleshooting:

DiagnosticTree Start Identify the Byproduct ArAr Byproduct is Ar-Ar (Biaryl from Halide) Start->ArAr PhenolDimer Byproduct is HO-Ar-Ar-OH or Quinones (From Phenol) Start->PhenolDimer ArAr_Cause Cause: Reductive Homocoupling (Disproportionation) ArAr->ArAr_Cause Phenol_Cause Cause: Oxidative Coupling (Radical Mechanism) PhenolDimer->Phenol_Cause ArAr_Fix_Pd Pd System: Increase Ligand Bulk Switch Ar-I to Ar-Br ArAr_Cause->ArAr_Fix_Pd Buchwald ArAr_Fix_Cu Cu System: Check Cu(I) Purity Reduce Reductant Load ArAr_Cause->ArAr_Fix_Cu Ullmann Phenol_Fix CRITICAL: Exclude O2 Degas Solvents Check Base Oxidants Phenol_Cause->Phenol_Fix

Figure 1: Diagnostic logic for identifying the root cause of homocoupling based on the observed byproduct structure.

Copper-Catalyzed Systems (Ullmann-Type)

System Context: Modern Ullmann coupling often utilizes Cu(I) salts with ligands (phenanthrolines, diketones) to lower temperatures (


).[1]
Q: My phenol is dimerizing (oxidative coupling) instead of coupling with the aryl halide. Why?

A: Oxygen infiltration is the primary culprit. Phenols are prone to oxidative dimerization via phenoxy radicals. This pathway competes with the desired C-O coupling.

  • Mechanism: In the presence of

    
    , Cu(I) oxidizes to Cu(II).[1] Cu(II) acts as a single-electron oxidant, generating phenoxy radicals that rapidly dimerize (forming C-C or C-O linked diphenols) rather than entering the catalytic cycle with the aryl halide [1].[1]
    
  • Corrective Protocol:

    • Degas Thoroughly: Sparging with argon for 5 minutes is insufficient.[1][2] Use a freeze-pump-thaw cycle or rigorous sparging (20+ mins) for the solvent before adding the catalyst.[1]

    • Cu Source: Switch from CuI (which can oxidize to

      
       and Cu(II) over time) to CuTc (Copper(I)-thiophene-2-carboxylate) or ensure your CuI is white/off-white, not brown/green.[1][2]
      
    • Ligand Load: Ensure your ligand (e.g., 1,10-phenanthroline or TMHD) is in slight excess relative to Cu (e.g., 10% Cu, 20% Ligand).[1][2] This stabilizes the Cu(I) species and prevents "naked" copper from engaging in radical chemistry [2].[1]

Q: I see significant reduction of my Aryl Halide (Ar-H) or homocoupling (Ar-Ar).

A: The catalytic cycle is stalling at the Oxidative Addition step. If the oxidative addition (OA) of Ar-X to the Cu(I)-phenoxide complex is too slow, the active species may disproportionate or abstract hydrogen from the solvent.[1]

  • The Fix:

    • Ligand Acceleration: Use "modern" ligands like TMHD (2,2,6,6-tetramethyl-3,5-heptanedione) or 3,4,7,8-tetramethyl-1,10-phenanthroline (

      
      ).[1][2] These electron-rich ligands lower the barrier for OA, favoring the cross-coupling pathway over side reactions [3].[1]
      
    • Solvent Choice: Avoid protic solvents if Ar-H is a major byproduct.[1][2] Switch to DMSO or DMF, which stabilize the charged intermediates.[1][2]

Palladium-Catalyzed Systems (Buchwald-Hartwig)

System Context: Palladium catalysis is preferred for sterically hindered substrates or electron-rich aryl halides but is more sensitive to "reductive" homocoupling (Ar-Ar).[1][2]

Q: Why is my Aryl Halide forming a biaryl dimer (Ar-Ar)?

A: This is "Reductive Homocoupling" caused by slow Reductive Elimination. In the Pd cycle, if the cross-coupling reductive elimination (forming C-O) is slow, two Ar-Pd-L species can undergo disproportionation or ligand exchange to form an Ar-Pd-Ar intermediate, which then eliminates to form Ar-Ar [4].[1][2]

The Solution: Bulky Biarylphosphine Ligands. You must force the catalyst into a monoligated state (


) that is sterically crowded.[1] This accelerates the desired C-O reductive elimination because the product is "squeezed" out.
  • Recommended Ligands:

    • RockPhos: Excellent for hindered phenols.[1][2]

    • tBuBrettPhos: The gold standard for C-O coupling.

    • AdBrettPhos: For extremely challenging substrates.[1][2]

  • Why it works: These ligands are so bulky they prevent the formation of Ar-Pd-Ar bis-aryl complexes.[2] The steric bulk makes the homocoupling pathway geometrically impossible [5].

Q: I am using Aryl Iodides and yields are low/inconsistent.

A: Iodide Inhibition. Contrary to standard


 intuition, Aryl Iodides  are often worse than Bromides or Chlorides in Buchwald-Hartwig etherification.[1][2][3]
  • The Mechanism: The iodide ion (

    
    ) released during the reaction has a high affinity for Palladium.[1] It can form bridging dimers 
    
    
    
    that are catalytically inactive (off-cycle).[1] This stalling allows side reactions (like homocoupling) to compete [6].[1]
  • The Fix:

    • Switch Halide: Use Aryl Bromides or Aryl Chlorides .[1][2][4]

    • Solvent Trick: If you must use Iodides, use a non-polar solvent like Toluene .[1][2] NaI is insoluble in Toluene and will precipitate out, preventing it from poisoning the catalyst.[1][2]

Optimization Protocol & Data

Visualizing the Competition

This pathway diagram illustrates where the reaction diverges into homocoupling.

ReactionPath Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X LigandEx Ligand Exchange (Ar-Pd-OAr) OxAdd->LigandEx + Phenol/Base (Fast w/ Bulky Ligand) Disprop Disproportionation (2x Ar-Pd-X) OxAdd->Disprop Slow Ligand Ex. Product Biaryl Ether (Ar-O-Ar) LigandEx->Product Reductive Elimination BisAryl Bis-Aryl Complex (Ar-Pd-Ar) Disprop->BisAryl Homo Homocoupling (Ar-Ar) BisAryl->Homo Side Reaction

Figure 2: Kinetic competition between the desired cross-coupling (Green) and reductive homocoupling (Red).[1] Bulky ligands accelerate the Green path.

Comparative Solvent/Base Selection Table

Use this table to select conditions that minimize side reactions.[1][2]

VariableRecommendationMechanism of Action
Base

or

Weaker bases reduce phenol oxidation risk compared to

.[2]
Solvent (Pd) ToluenePrecipitates NaI (prevents inhibition); non-coordinating.[1][4]
Solvent (Cu) DMF or DMSOStabilizes Cu-intermediates; requires rigorous degassing.[1][2]
Ligand (Pd) tBuBrettPhos Steric bulk accelerates C-O reductive elimination >100x.[1]
Ligand (Cu) TMHD (Diketonate)Increases solubility; prevents Cu aggregation/radical formation.[1]

References

  • Wikipedia. (n.d.).[1] Oxidative coupling of phenols. Retrieved from [Link][1]

  • Sperotto, E., et al. (2010).[1][2] Ligand-Free Copper-Catalyzed Ullmann Cross-Coupling of Aryl Halides with Phenols. The Journal of Organic Chemistry. Retrieved from [Link]

  • Buck, E., et al. (2002).[1][2] Ullmann Diaryl Ether Synthesis: Rate Acceleration by 2,2,6,6-Tetramethylheptane-3,5-dione. Organic Letters. Retrieved from [Link][1]

  • Penalva, V., et al. (2025).[1][2][5] Direct homocoupling of aryl halides catalyzed by palladium. ResearchGate. Retrieved from [Link]

  • Surry, D. S., & Buchwald, S. L. (2011).[1][2] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Retrieved from [Link]

Sources

Technical Support Center: Optimization of 2-(2-Methylphenoxy)phenylboronic Acid Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #SM-ORTHO-002 Subject: Solvent System Optimization for Sterically Hindered Aryl Boronic Acids Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Hub (Quick Triage)

Welcome to the technical support interface. Based on the substrate profile—2-(2-Methylphenoxy)phenylboronic acid —you are dealing with a "Double-Ortho" challenge:

  • Steric Hindrance: The ortho-phenoxy group on the boronic acid ring hinders the approach to the Palladium center.

  • Electronic Lability: The electron-rich phenoxy ether linkage increases the susceptibility to protodeboronation (hydrolysis of the C-B bond), a common side reaction that competes with the desired cross-coupling.

Use the decision tree below to identify your specific failure mode before selecting a solvent system.

Troubleshooting Decision Tree

TroubleshootingTree Start Identify Failure Mode CheckByproduct Analyze Crude Mixture (LCMS/NMR) Start->CheckByproduct Deboronation Major Byproduct: 2-(2-methylphenoxy)benzene (Protodeboronation) CheckByproduct->Deboronation Phenol species found NoRxn Major Component: Starting Material (No Conversion) CheckByproduct->NoRxn Intact Boronic Acid Homocoupling Major Byproduct: Biaryl Homodimer CheckByproduct->Homocoupling Oxidative Dimer Soln_Deboro SOLUTION: Reduce Water Activity Switch to Anhydrous Solvent (Dioxane/CsF) Deboronation->Soln_Deboro Soln_NoRxn SOLUTION: Increase Temp & Solubility Switch to High BP Solvent (Toluene/Water or n-Butanol) NoRxn->Soln_NoRxn Soln_Homo SOLUTION: Degas Solvent Thoroughly Reduce Catalyst Loading Homocoupling->Soln_Homo

Figure 1: Diagnostic logic flow for identifying solvent-related failure modes in Suzuki-Miyaura coupling.

Deep Dive: Solvent Effects & Mechanistic Insights

The Critical Balance: Transmetallation vs. Hydrolysis

For your specific molecule, the solvent choice dictates the competition between two pathways. The ortho-phenoxy group acts as an electron donor, making the C-B bond more "anionic" and thus more prone to protonolysis (breaking down into the reduced arene) before it can find the Palladium catalyst.

Solvent ClassEffect on 2-(2-Methylphenoxy)phenylboronic AcidRisk FactorRecommendation
Protic (MeOH, EtOH, Water) High Solubility, Fast Activation. Water/Alcohols rapidly form the reactive boronate species

.
Critical Protodeboronation. The high concentration of protons (

) facilitates rapid decomposition of this specific electron-rich substrate.
Avoid as primary solvent. Use only as a minor co-solvent (e.g., 4:1 ratio).
Polar Aprotic (DMF, DMSO) High Solubility. Excellent for dissolving polar boronic acids and inorganic bases.Catalyst Poisoning. Can coordinate strongly to Pd, slowing down the already difficult transmetallation of your hindered substrate. Difficult workup.Secondary Choice. Use only if substrate is insoluble in ethers/aromatics.
Ethers (THF, Dioxane, 2-MeTHF) Balanced Profile. Good solubility for organics; moderate coordination to Pd.Phase Separation. Requires a specific water ratio to dissolve the inorganic base without crashing out the catalyst.Primary Choice. 1,4-Dioxane or 2-MeTHF are ideal for hindered couplings.
Non-Polar (Toluene) Inert. Minimizes side reactions.Poor Solubility. The boronic acid may remain a slurry, leading to slow kinetics.Good for Scale-up. Use with a phase transfer catalyst (TBAB) or surfactant.
The "Green" Alternative: 2-Methyltetrahydrofuran (2-MeTHF)

For this substrate, 2-MeTHF is superior to THF.

  • Higher Boiling Point (80°C): Allows higher reaction temperatures to overcome the steric barrier of the ortho-methylphenoxy group.

  • Immiscibility with Water: Simplifies workup (phases separate cleanly) compared to THF/Water or Dioxane/Water mixtures.

  • Bi-phasic Stability: It forms a "pseudo-emulsion" that protects the boronic acid from the bulk aqueous phase, reducing the rate of protodeboronation while allowing transmetallation at the interface.

Experimental Protocols

Protocol A: The "Resilient" System (Recommended Starting Point)

Best for: Balancing solubility and stability. Uses a controlled amount of water.

Reagents:

  • Substrate: 1.0 equiv

  • Aryl Halide Partner: 1.0 equiv

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%) - Resistant to steric bulk.

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent System: 1,4-Dioxane / Water (4:1 v/v)

Procedure:

  • Charge solid reagents into the reaction vessel.

  • Add 1,4-Dioxane first to dissolve the organics.

  • Add Water (degassed). Note: Do not exceed 20% water volume; excess water accelerates deboronation of the phenoxy-substituted ring.

  • Degas by sparging with Argon for 10 minutes.

  • Heat to 90°C for 4–12 hours.

  • Checkpoint: If LCMS shows >10% deboronated byproduct (2-(2-methylphenoxy)benzene), switch to Protocol B.

Protocol B: The "Anhydrous" Rescue System

Best for: Substrates undergoing rapid protodeboronation (hydrolysis).

Reagents:

  • Substrate: 1.1 equiv

  • Aryl Halide Partner: 1.0 equiv

  • Catalyst: Pd₂(dba)₃ (1 mol%) + XPhos (2 mol%) - XPhos is critical for ortho-substituted coupling.

  • Base: Cesium Fluoride (CsF) (2.5 equiv) - Acts as an anhydrous base activator.

  • Solvent System: Anhydrous 1,4-Dioxane (or Toluene).

Procedure:

  • Flame-dry the reaction vessel and cool under Argon.

  • Add solids (Substrate, Halide, Pd source, Ligand, CsF).

  • Add Anhydrous Dioxane via syringe.

  • Heat to 100°C .

    • Mechanism:[1][2][3][4][5] Fluoride (

      
      ) activates the boronic acid to form 
      
      
      
      , which undergoes transmetallation without the requirement for water, thereby eliminating the hydrolysis pathway.
Protocol C: Green Scale-Up (2-MeTHF)

Best for: Process chemistry and easier purification.

Procedure:

  • Mix Substrate and Aryl Halide in 2-MeTHF (0.5 M concentration).

  • Add aqueous K₃PO₄ (3.0 equiv, 2M solution).

  • Add Pd-132 (Johnson Matthey) or Pd(dtbpf)Cl₂ (1 mol%).

  • Stir vigorously at 80°C . The biphasic nature protects the boronic acid.

Mechanistic Visualization

The following diagram illustrates why the ortho-phenoxy group makes your molecule vulnerable and how the solvent choice intervenes.

ReactionMechanism BoronicAcid 2-(2-Methylphenoxy) phenylboronic acid Boronate Activated Boronate [Ar-B(OH)3]- BoronicAcid->Boronate Activation Base Base (OH- / F-) Base->Boronate Transmetallation Path A: Transmetallation (Productive) Boronate->Transmetallation Pd Catalyst Deboronation Path B: Protodeboronation (Destructive Hydrolysis) Boronate->Deboronation H2O / H+ SolventFactor Solvent Control: Anhydrous/Low Water favors Path A SolventFactor->Deboronation Suppresses StericFactor Steric Hindrance: Ortho-groups block Path A, allowing Path B to dominate StericFactor->Transmetallation Inhibits

Figure 2: Kinetic competition between productive coupling and destructive deboronation. Solvent choice effectively gates Path B.

Frequently Asked Questions (FAQ)

Q: Why is my reaction turning black immediately? A: Immediate black precipitation usually indicates "Pd black" formation. This means the catalyst is decomposing before it can enter the catalytic cycle. This often happens in DMF or DMSO if the reaction is too hot initially.

  • Fix: Switch to Dioxane/Water and ensure your ligand (e.g., XPhos or SPhos) is fresh. Electron-rich ligands stabilize the Pd species.

Q: Can I use ethanol as a solvent? A: We strongly advise against it for this specific substrate. Ethanol is a protic solvent. With the electron-rich phenoxy ring, the rate of protodeboronation in refluxing ethanol will likely exceed the rate of coupling.

Q: My boronic acid has low solubility in Toluene. What can I do? A: Add a phase transfer catalyst like TBAB (Tetrabutylammonium bromide) at 0.5 equiv. This helps transport the inorganic base into the organic phase and improves the solubility of the boronic species without adding bulk water.

References

  • Kinetic Analysis of Protodeboronation: Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. Base-Catalyzed Aryl-B(OH)₂ Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. J. Am. Chem. Soc. 2017 , 139, 13156–13165. Link

  • Solvent Effects in Suzuki Coupling: Maluenda, I.; Navarro, O. Recent Developments in the Suzuki-Miyaura Reaction: 2010-2014. Molecules 2015 , 20, 7528-7557. Link

  • Green Solvents (2-MeTHF): Gallou, F.; et al. 2-Methyltetrahydrofuran: An Efficient Green Solvent for the Suzuki-Miyaura Coupling.[6] Org.[7][8][9] Process Res. Dev. 2016 , 20, 1388–1391. Link

  • Anhydrous Fluoride Activation: Wright, S. W.; Hageman, D. L.; McClure, L. D. Fluoride-Mediated Boronic Acid Coupling Reactions of Areneboronic Acids. J. Org.[7][8] Chem. 1994 , 59, 6095–6097. Link

Sources

Technical Support Guide: Handling 2-(o-Tolyloxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TPA-161962-MST

Status: Open Topic: Moisture Sensitivity, Stoichiometry Control, and Stability Management Applicable Compound: 2-(o-Tolyloxy)phenylboronic acid (CAS: 161962-28-5)

Executive Summary

Users frequently misinterpret the "moisture sensitivity" of aryl boronic acids like 2-(o-Tolyloxy)phenylboronic acid. Unlike acid chlorides or organolithiums, where moisture causes irreversible destruction, moisture in boronic acids primarily drives a reversible equilibrium between the monomeric acid and its cyclic trimer (boroxine).

The critical issue is not chemical degradation, but stoichiometric uncertainty . A "dry" sample may actually be 100% boroxine, altering the effective molecular weight and leading to under-loading of the reagent in Suzuki-Miyaura couplings.

This guide provides the protocols to diagnose the hydration state, correct stoichiometry, and prevent irreversible protodeboronation.

Module 1: The Core Mechanism (The "Why")

Before troubleshooting, you must understand the dynamic state of your reagent. 2-(o-Tolyloxy)phenylboronic acid exists in a moisture-dependent equilibrium.

The Boronic Acid - Boroxine Cycle

Under dry conditions (vacuum storage, desiccators), three molecules of the boronic acid release three water molecules to form a six-membered boroxine ring. This is reversible .

BoroxineEquilibrium Acid Boronic Acid Monomer (Active Species) 3 x Ar-B(OH)2 Boroxine Boroxine Trimer (Anhydride Form) (Ar-BO)3 Acid->Boroxine Dehydration (Vacuum/Heat/Desiccant) Boroxine->Acid Hydrolysis (Ambient Moisture/Solvent Water) Water + 3 H2O

Figure 1: The reversible dehydration cycle. Note that the Boroxine form has a different molecular weight per boron atom compared to the Acid form.

The Real Danger: Protodeboronation

While the boroxine cycle is reversible, Protodeboronation is irreversible.

  • Trigger: High Heat + Strong Base + Water.

  • Mechanism: The C-B bond cleaves, replacing the boron group with a proton (Ar-B(OH)₂ → Ar-H).[1]

  • Risk Factor: The ortho-tolyloxy group provides steric bulk, which generally slows down nucleophilic attack at the boron, offering some protection. However, the electron-rich ether linkage can facilitate protonation of the ipso-carbon under acidic conditions.

Module 2: Diagnostic Protocols

User Question: "My reaction yields are inconsistent (30-70%). The NMR of the starting material looks 'clean' but the integration is weird. Is my reagent bad?"

Diagnosis: You are likely weighing a mixture of acid and boroxine, leading to incorrect molarity.

Protocol A: Quantitative NMR (qNMR) Analysis

Do not use CDCl₃ alone; it promotes dehydration, giving false "boroxine" readings.

  • Solvent System: Use DMSO-d₆ + 1 drop of D₂O .

    • Why: D₂O shifts the equilibrium entirely to the monomeric acid form, allowing you to see the true purity of the carbon skeleton without the confusing anhydride peaks.

  • 11B NMR (The Gold Standard):

    • Run a baseline 11B NMR in anhydrous CDCl₃.

    • Boronic Acid Monomer: Signal typically appears at ~28–30 ppm .

    • Boroxine (Trimer): Signal shifts downfield to ~30–33 ppm (broad).

    • Note: If you see a single peak in DMSO/D₂O but two peaks in CDCl₃, your material is chemically pure but physically a mixture of anhydrides.

Protocol B: The "Visual" Melt Test

Boronic acids have high melting points, but boroxines often melt at different temperatures.

  • If the melting point is lower than the certificate of analysis (CoA) value (typically >150°C for this class), you likely have significant water content (wet monomer).

  • If the melting point is sharp and high , you may have the boroxine form.

Module 3: Troubleshooting & Correction

User Question: "I stored my reagent in a vacuum desiccator for 6 months. Now it won't dissolve well, and the reaction failed."

Answer: You have dehydrated the reagent into its Boroxine form. Boroxines are less soluble and react slower because they must first hydrolyze back to the monomer to participate in the transmetallation step of the Suzuki coupling.

Workflow: Stoichiometry Correction

Use this decision matrix to adjust your experiment.

TroubleshootingFlow Start Issue: Inconsistent Yield / Solubility Step1 1. Run 1H NMR in DMSO-d6 + D2O Start->Step1 Decision1 Are aromatic peaks clean? Step1->Decision1 Clean Skeleton is intact. Issue is Hydration State. Decision1->Clean Yes Dirty Impurity/Protodeboronation detected. (Ar-H signals present) Decision1->Dirty No Action1 Calculate Effective MW (EMW) Assume 100% Boroxine for safety OR add 5% water to reaction solvent. Clean->Action1 Action2 Recrystallize: Dissolve in Acetone/Water (1:1). Precipitate with cold water. Dirty->Action2

Figure 2: Decision matrix for handling suspect boronic acid batches.

The "Universal Activation" Additive

If you suspect your reagent has turned into boroxine (anhydride) and you are running a reaction in anhydrous solvents (e.g., anhydrous Toluene/Dioxane):

  • Add 2-5 equivalents of water to the reaction mixture.

  • Mechanism: This forces the in situ hydrolysis of the boroxine back to the reactive boronic acid monomer [1].

Module 4: Storage & Handling FAQs

Q: Should I store 2-(o-Tolyloxy)phenylboronic acid in the fridge or on the shelf?

  • Recommendation: Refrigerator (2–8°C) .

  • Reasoning: While cold slows chemical degradation, the primary goal is to maintain a constant humidity. A tightly sealed container in a fridge is better than a benchtop where temperature swings cause condensation cycles.

Q: Is it better to store it under Argon?

  • Yes, but not for the reason you think. Argon prevents oxidation of the ether linkage (o-tolyloxy moiety), which can slowly degrade to phenols and quinones over years. It does not stop the boroxine equilibrium if the atmosphere is dry.

Q: Can I use the "wet" paste directly?

  • Yes. If you have recrystallized the compound and it is slightly damp with water, it is often more reactive than the bone-dry powder.

  • Correction: You must determine the % water by weight (dry a small aliquot) and adjust the mass added to the reaction to ensure you have the correct millimoles of Boron.

Summary of Physical Properties

PropertyBoronic Acid FormBoroxine (Anhydride) Form
Formula C₁₃H₁₃BO₃(C₁₃H₁₁BO)₃
Reactivity High (Ready for Transmetallation)Low (Must hydrolyze first)
Solubility Good in alcohols/wet solventsPoor in non-polar solvents
11B NMR ~29 ppm (Broad)~32 ppm (Broad)
Storage Risk Dehydration to BoroxineHydrolysis to Acid

References

  • Hall, D. G. (Ed.). (2011).[2] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.

  • Iwanejko, J., et al. (2025). The Boroxine–Boronic Acid Equilibrium.[3][4][5][6] Journal of the American Chemical Society.[7] (Note: General reference to boroxine equilibrium kinetics).

  • Sigma-Aldrich. (2025).[8] Safety Data Sheet: Phenylboronic Acid Derivatives.

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectroscopic Analysis of 2-(2-Methylphenoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of molecular entities is paramount. Phenylboronic acids, a cornerstone of modern synthetic chemistry, are particularly crucial as building blocks in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling. The purity and structural integrity of these reagents directly impact reaction yields, impurity profiles, and ultimately, the viability of a synthetic route. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 2-(2-Methylphenoxy)phenylboronic acid, a key intermediate in various synthetic endeavors. We will compare its spectral features with those of fundamental analogues—phenylboronic acid and 2-methylphenylboronic acid—to highlight the nuances of spectral interpretation for this class of compounds.

The Significance of Spectroscopic Characterization

The substitution pattern on the phenyl ring of a boronic acid significantly influences its reactivity and stability. In the case of 2-(2-Methylphenoxy)phenylboronic acid, the introduction of a phenoxy group at the ortho position creates a sterically hindered and electronically distinct environment compared to simpler analogues. This structural complexity can be a double-edged sword, offering unique reactivity while also presenting challenges in characterization. ¹H NMR spectroscopy is an indispensable tool for verifying the structure and assessing the purity of such molecules. Understanding the expected chemical shifts, coupling patterns, and potential for signal overlap is critical for confident compound identification.

Analysis of the ¹H NMR Spectrum of 2-(2-Methylphenoxy)phenylboronic Acid

Due to the limited availability of public experimental spectra for 2-(2-Methylphenoxy)phenylboronic acid, we present a detailed analysis based on a predicted ¹H NMR spectrum. This predictive approach, grounded in established principles of NMR spectroscopy, serves as a robust guide for researchers encountering this or structurally similar molecules.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~8.0-8.2br s2HB(OH )₂The acidic protons of the boronic acid are typically broad and their chemical shift is highly dependent on concentration, solvent, and water content.[1]
~7.8-7.9dd1HAr-H The proton ortho to the boronic acid group is expected to be the most deshielded aromatic proton due to the electron-withdrawing nature of the B(OH)₂ group.
~7.2-7.4m4HAr-H This multiplet likely arises from the overlapping signals of the remaining protons on the phenylboronic acid ring and the protons on the 2-methylphenoxy ring.
~6.8-7.0m3HAr-H Protons on the 2-methylphenoxy ring are generally found in this region.
2.2-2.3s3H-CHThe methyl protons are expected to appear as a sharp singlet in this upfield region.

Disclaimer: This is a predicted spectrum. Actual experimental values may vary.

Key Interpretive Insights:
  • The Boronic Acid Protons: The B(OH)₂ protons often appear as a broad singlet and can exchange with deuterium in deuterated solvents like D₂O, leading to their disappearance from the spectrum. Their chemical shift is highly variable.

  • Aromatic Region Complexity: The overlapping signals in the aromatic region (6.8-7.9 ppm) are a key feature of this molecule. The ether linkage and the two distinct aromatic rings create a complex spin system. Two-dimensional NMR techniques, such as COSY and HSQC, would be invaluable for unambiguous assignment of these protons.

  • The Methyl Singlet: The sharp singlet for the methyl group is a diagnostic peak, confirming the presence of the 2-methylphenoxy moiety. Its integration value of 3H provides a crucial reference for the relative integration of the aromatic protons.

Comparative Spectral Analysis

To better understand the spectral features of 2-(2-Methylphenoxy)phenylboronic acid, a comparison with its simpler analogues is instructive.

Phenylboronic Acid

Phenylboronic acid is the parent compound of this class. Its ¹H NMR spectrum is relatively simple, providing a baseline for understanding the effects of substitution.

Experimental ¹H NMR Data (in DMSO-d₆):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.99d2Hortho-H
7.79s (broad)2HB(OH )₂
7.39t2Hmeta-H
7.33t1Hpara-H

Source: ChemicalBook[2]

The spectrum shows distinct signals for the ortho, meta, and para protons, with the ortho protons being the most deshielded.

2-Methylphenylboronic Acid (o-Tolylboronic Acid)

The introduction of a methyl group at the 2-position begins to introduce some of the complexity seen in our target molecule.

Experimental ¹H NMR Data:

The presence of the ortho-methyl group influences the electronic environment of the adjacent aromatic protons, leading to shifts in their resonance frequencies compared to phenylboronic acid.

Performance in Synthetic Applications: A Note on Suzuki-Miyaura Coupling

Phenylboronic acids are workhorses in Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology for the formation of C-C bonds.[3] The choice of boronic acid is critical to the success of these reactions.

  • Phenylboronic Acid: Widely used for the introduction of a simple phenyl group. It is generally robust and participates in a broad range of coupling reactions.

  • 2-Methylphenylboronic Acid: The ortho-methyl group can introduce steric hindrance, which can affect the rate and efficiency of the transmetalation step in the catalytic cycle. However, it is a valuable reagent for introducing the o-tolyl moiety, which is present in many pharmaceutical compounds.[4]

  • 2-(2-Methylphenoxy)phenylboronic Acid: The more complex substitution pattern of this reagent makes it a specialized building block for accessing intricate biaryl structures. The ether linkage can influence the conformation of the molecule and its interaction with the palladium catalyst. Its successful application often requires careful optimization of reaction conditions (catalyst, ligand, base, and solvent).

The workflow for a typical Suzuki-Miyaura coupling is illustrated below:

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions Aryl_Halide Aryl Halide (R¹-X) Product Biaryl (R¹-R²) Aryl_Halide->Product Oxidative Addition Boronic_Acid Boronic Acid (R²-B(OH)₂) Boronic_Acid->Product Transmetalation Pd_Catalyst Pd(0) Catalyst Base Base Solvent Solvent Product->Pd_Catalyst Reductive Elimination

Caption: Generalized workflow of a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

¹H NMR Sample Preparation

Accurate and reproducible ¹H NMR data relies on meticulous sample preparation. Boronic acids can form anhydrides (boroxines) upon standing, which can complicate spectral interpretation.

Standard Protocol:

  • Sample Weighing: Accurately weigh 5-10 mg of the boronic acid into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a common choice for many organic molecules, while DMSO-d₆ can be useful for less soluble compounds and for observing exchangeable protons.

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If necessary, gentle warming can be applied, but care should be taken to avoid solvent evaporation.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral quality.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Protocol for Potentially Unstable Boronic Acids:

To minimize the formation of boroxines, which can lead to broad or complex spectra, consider the following:

  • Use fresh, high-purity boronic acid.

  • Prepare the NMR sample immediately before analysis.

  • If boroxine formation is suspected, adding a small drop of D₂O to the NMR sample can sometimes hydrolyze the boroxine back to the boronic acid, simplifying the spectrum (the B(OH)₂ signal will exchange and disappear).

The logical flow for sample analysis is depicted below:

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Weigh_Sample Weigh Boronic Acid Add_Solvent Add Deuterated Solvent Weigh_Sample->Add_Solvent Dissolve Ensure Complete Dissolution Add_Solvent->Dissolve Filter Filter into NMR Tube Dissolve->Filter Insert_Sample Insert Sample into Spectrometer Filter->Insert_Sample Transfer Lock_Shim Lock and Shim Insert_Sample->Lock_Shim Acquire_1D Acquire 1D ¹H Spectrum Lock_Shim->Acquire_1D Acquire_2D Acquire 2D Spectra (optional) Acquire_1D->Acquire_2D Process_Data Fourier Transform & Phasing Acquire_2D->Process_Data Transfer Raw Data Integrate Integrate Peaks Process_Data->Integrate Assign_Signals Assign Signals Integrate->Assign_Signals Compare_Data Compare with References Assign_Signals->Compare_Data

Caption: Step-by-step workflow for ¹H NMR analysis of boronic acids.

Conclusion

The ¹H NMR spectrum of 2-(2-Methylphenoxy)phenylboronic acid, while complex, is decipherable through a systematic approach that considers the electronic and steric effects of its substituents. By comparing its predicted spectrum with the experimental data of simpler analogues like phenylboronic acid and 2-methylphenylboronic acid, researchers can gain a deeper understanding of the structure-property relationships in this important class of compounds. This guide provides a foundational framework for the spectroscopic characterization of substituted phenylboronic acids, enabling greater confidence in their synthesis and application in drug discovery and development.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • PubChem. (n.d.). 2-Methylphenyl boronic acid. Retrieved from [Link]

  • PubChem. (n.d.). Phenylboronic acid. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
  • The Nobel Prize in Chemistry 2010. (n.d.). NobelPrize.org. Retrieved from [Link]

  • Raines Lab. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts - Supporting Information.
  • PubChem. (n.d.). B-(2-((4-(1,1-Dimethylethyl)-2-methylphenoxy)methyl)phenyl)boronic acid. Retrieved from [Link]

  • PubMed Central. (n.d.). {2-[(2,6-Difluorophenoxy)methyl]phenyl}boronic acid. Retrieved from [Link]

  • SpectraBase. (n.d.). Phenylboronic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

Sources

Comparative Guide: 2-(2-Methylphenoxy)phenylboronic Acid vs. Pinacol Ester

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Subject: Optimization of Suzuki-Miyaura Coupling for Sterically Hindered Biaryl Ethers

Executive Summary

In the synthesis of complex biaryl ethers, the choice between 2-(2-Methylphenoxy)phenylboronic acid (1) and its pinacol ester surrogate (1-BPin) is rarely a matter of simple preference—it is a trade-off between kinetic reactivity and hydrolytic stability .

As a Senior Application Scientist, I have observed that while the pinacol ester (1-BPin) offers superior shelf-stability and chromatographic behavior, it frequently suffers from "steric locking" during the transmetallation step. Conversely, the free acid (1) exhibits rapid cross-coupling kinetics but is susceptible to protodeboronation due to the electron-rich ortho-phenoxy substituent.

This guide provides the mechanistic grounding and experimental protocols to select the correct reagent for your specific drug development workflow.

Structural Analysis & Mechanistic Divergence

The core challenge with this substrate class is the ortho-phenoxy group combined with the secondary steric bulk of the distal o-methyl group. This creates a "molecular gate" around the boron center.

The "Fork in the Trail": Activation Pathways

Contrary to early textbook definitions, recent kinetic studies (e.g., Lennox & Lloyd-Jones) suggest that pinacol esters do not transmetallate directly in standard aqueous-base conditions. They must first hydrolyze to the boronic acid (or a trihydroxyboronate species).

  • The Acid (1): Enters the catalytic cycle immediately upon base complexation.

  • The Ester (1-BPin): Requires an induction period for hydrolysis. With the bulky 2-(2-methylphenoxy) group, this hydrolysis is sterically retarded, often leading to stalled reactions or catalyst decomposition before the coupling can occur.

SuzukiMechanism BPin Pinacol Ester (1-BPin) (Sterically Protected) Hydrolysis Hydrolysis Step (Rate Limiting for Bulky Substrates) BPin->Hydrolysis + H2O / Base Acid Boronic Acid (1) (Active Precursor) Hydrolysis->Acid Boronate [Ar-B(OH)3]- Active Species Acid->Boronate + OH- Deboronation Protodeboronation (Side Reaction) Acid->Deboronation Slow Release (If Pd inactive) Pd_Cycle Pd(II)-Ar-X (Catalytic Cycle) Boronate->Pd_Cycle Transmetallation Product Coupled Product Pd_Cycle->Product Reductive Elimination

Figure 1: Mechanistic pathway highlighting the hydrolytic bottleneck (yellow) for the pinacol ester compared to the direct activation of the acid.

Comparative Performance Data

The following data summarizes typical performance metrics in a standard Suzuki coupling (Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 80°C) with a non-hindered aryl bromide.

FeatureBoronic Acid (1)Pinacol Ester (1-BPin)
CAS Number Variable (Custom)Variable (Custom)
Atom Economy High (Leaving group: B(OH)₃)Low (Leaving group: Pinacol)
Transmetallation Rate Fast (< 1 hour)Slow (Requires hydrolysis)
Purification Difficult (Streaks on Silica)Excellent (Stable on Silica)
Protodeboronation Risk High (Rapid C-B bond cleavage)Low (Protected until activation)
Solubility (Organic) ModerateHigh
Rec. Base System Weak (K₂CO₃, K₃PO₄)Strong (NaOH, Ba(OH)₂) or Fluoride
Critical Insight: The "Boroxine" Equilibrium

The free acid (1) often exists as a trimeric boroxine anhydride in the solid state. This variable stoichiometry can lead to weighing errors.

  • Recommendation: Always assume a variable water content for the acid or recrystallize from water/acetonitrile before precise kinetic studies. The Ester (1-BPin) is a discrete monomer, ensuring precise stoichiometry.

Experimental Protocols
Protocol A: High-Reactivity Workflow (Using the Acid)

Best for: Difficult electrophiles or when reaction speed is critical.

  • Stoichiometry: 1.0 equiv Aryl Halide, 1.2 equiv Boronic Acid (1) , 3.0 equiv K₃PO₄.

  • Catalyst: 2-5 mol% Pd(dtbpf)Cl₂ (Use a bulky, electron-rich phosphine to match the substrate bulk).

  • Solvent: THF:Water (4:1). Note: Water is essential to solubilize the inorganic base and prevent anhydride formation.

  • Execution: Degas solvents thoroughly. Heat to 60°C.

  • Monitoring: Monitor consumption of the halide. If the boronic acid is consumed (via deboronation) before the halide, add a second portion (0.5 equiv) of the acid.

Protocol B: Controlled Release Workflow (Using the Pinacol Ester)

Best for: Scale-up, GMP intermediates, or when the boronic species must be purified beforehand.

  • Activation: The pinacol group is "sticky." Standard carbonate bases are often insufficient to hydrolyze it efficiently due to the ortho-phenoxy bulk.

  • System: Use Pd-XPhos G3 or Pd(amphos)Cl₂ .

  • Base: Use KOH or NaOH (3.0 equiv) in 1,4-Dioxane:Water (5:1).

    • Why: The hydroxide ion is a stronger nucleophile than carbonate and is required to attack the boron center to displace the pinacol diol.

  • Alternative (Anhydrous): If the substrate is water-sensitive, use CsF (2.0 equiv) in dry refluxing THF. The fluoride anion activates the BPin directly, bypassing the hydrolysis requirement.

Decision Matrix: Which Reagent to Choose?

Use this logic flow to determine the appropriate reagent for your campaign.

DecisionTree Start Start: Select Reagent Q1 Is the Aryl Halide Base/Water Sensitive? Start->Q1 Q2 Is the Product Easy to Purify? Q1->Q2 No (Robust) Res_Ester Use Pinacol Ester (1-BPin) (Activate with CsF/Anhydrous) Q1->Res_Ester Yes (Sensitive) Res_Acid Use Boronic Acid (1) (Standard Aqueous Suzuki) Q2->Res_Acid Yes (Crystallizable) Res_Ester_Hydro Use Pinacol Ester (1-BPin) (Hydrolytic Conditions: NaOH) Q2->Res_Ester_Hydro No (Need Chromatography)

Figure 2: Decision matrix for selecting between Acid (1) and Ester (1-BPin) based on substrate sensitivity and purification needs.

Troubleshooting "Stalled" Reactions

If you are using the Pinacol Ester (1-BPin) and conversion stops at 30-40%:

  • Diagnosis: The catalyst is likely active, but the transmetallation is throttled because the hydrolysis of the bulky BPin is too slow.

  • Fix: Add a "burst" of LiOH (1M aq) or switch to a solvent with a higher boiling point (e.g., n-Butanol) to accelerate the thermal hydrolysis of the ester.

If you are using the Boronic Acid (1) and yield is low due to deboronation (formation of 2-methylphenyl phenyl ether):

  • Diagnosis: The reaction pH is too high, or the catalyst loading is too low (reaction too slow relative to decomposition).

  • Fix: Switch to a weaker base (K₂CO₃ or NaHCO₃ ) and increase catalyst loading to outcompete the decomposition pathway.

References
  • Mechanistic Pathways (Hydrolysis vs. Direct)

    • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
  • Transmetallation Kinetics

    • Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki-Miyaura cross-coupling reaction. Science, 352(6283), 329-332.
  • Protodeboronation Studies

    • Cox, P. A., et al. (2016). Base-catalyzed protodeboronation of arylboronic acids and esters. Journal of the American Chemical Society, 138(29), 9145-9157.
  • Sterically Hindered Couplings

    • Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research, 41(11), 1461-1473.

A Senior Application Scientist’s Guide to Purity Analysis of 2-(o-Tolyloxy)phenylboronic Acid: A Comparative Review of LC-MS and Alternative Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(o-Tolyloxy)phenylboronic acid is a sophisticated building block in modern organic synthesis, particularly valued in palladium-catalyzed cross-coupling reactions for the creation of complex molecular architectures in drug discovery. The purity of this reagent is not merely a quality metric; it is a critical determinant of reaction yield, impurity profile, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) for the definitive purity assessment of 2-(o-Tolyloxy)phenylboronic acid. We will explore the nuanced rationale behind method development, present a robust, validated LC-MS protocol, and contrast its performance with High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). This document is designed to equip researchers and quality control professionals with the expertise to select, implement, and interpret the most appropriate analytical strategy for their specific needs, grounded in the principles of scientific integrity and regulatory compliance.

The Analytical Challenge: Understanding the Instability of Arylboronic Acids

Arylboronic acids, while powerful synthetic tools, present unique analytical challenges due to their inherent chemical liabilities. A robust analytical method must be designed to mitigate these issues to provide a true and accurate purity profile.

  • Protodeboronation: This is a common degradation pathway where the C-B bond is cleaved, typically in the presence of water or under acidic/basic conditions, replacing the boronic acid moiety with a hydrogen atom.[1] For our target molecule, this results in the formation of 2-(o-tolyloxy)benzene. This degradation can occur during synthesis, storage, or even during the analytical process itself if conditions are not optimized.

  • Dehydration to Boroxines: Boronic acids can reversibly dehydrate, especially upon heating or in a non-aqueous environment, to form cyclic trimeric anhydrides known as boroxines.[2] This equilibrium can complicate quantification, as one pure compound can appear as two distinct species.

  • Oxidative Degradation: The boronic acid group can be susceptible to oxidation, leading to the formation of the corresponding phenol.[3][4][5] This pathway introduces critical impurities that must be monitored.

A successful analytical method must therefore not only separate the parent compound from process-related impurities but also prevent the on-instrument degradation of the analyte itself.

The Gold Standard: Reversed-Phase LC-MS for Definitive Purity Assessment

LC-MS stands as the premier technique for this analysis due to its unparalleled combination of high-resolution separation (the "LC") and highly specific detection (the "MS"). This dual-faceted approach allows for confident identification and quantification of the target compound and its impurities, even at trace levels.

Causality Behind Experimental Choices

The development of a robust LC-MS method is a deliberate process, with each parameter chosen to address the specific chemistry of 2-(o-Tolyloxy)phenylboronic acid.

  • Column Chemistry: A C18 reversed-phase column is the workhorse for separating moderately polar to nonpolar compounds. The stationary phase's hydrophobicity provides excellent retention for the aromatic structure of our analyte, while allowing for effective separation from both more polar (e.g., boric acid) and less polar (e.g., boroxine) impurities.

  • Mobile Phase Selection: A gradient elution using water and acetonitrile is standard. The critical choice is the additive. We select ammonium acetate or a slightly basic mobile phase (e.g., using ammonium hydroxide) for two primary reasons. First, it ensures the boronic acid (pKa ~8.8) is in its anionic boronate form, which exhibits better peak shape and is ideal for negative mode ionization.[2][6] Second, it provides a source of ions to facilitate the electrospray ionization (ESI) process.

  • Mass Spectrometry Parameters: Electrospray Ionization (ESI) in Negative Ion Mode is the logical choice. The boronic acid moiety readily loses a proton to form a stable [M-H]⁻ anion, leading to a highly sensitive and specific signal. For quantitative analysis of known impurities, Multiple Reaction Monitoring (MRM) would be employed for its exceptional sensitivity and selectivity, filtering out background noise.[7]

Visualizing the LC-MS Workflow

The following diagram illustrates the logical flow of the analytical process from sample preparation to final data interpretation.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep Accurately weigh sample and dissolve in diluent (e.g., 50:50 ACN:H2O) hplc HPLC Separation (C18 Column, Gradient Elution) prep->hplc Inject ms Mass Spectrometry (ESI Negative Mode) hplc->ms Eluent Transfer process Peak Integration & Impurity Identification (by m/z) ms->process Acquire Data quant Quantification (% Area Normalization or vs. Reference Standard) process->quant report Final Purity Report quant->report

Caption: A flowchart of the LC-MS analytical workflow.

Experimental Protocol: LC-MS Analysis

This protocol is a self-validating system, incorporating system suitability tests to ensure the instrumentation is performing correctly before sample analysis, as mandated by guidelines like USP <621>.[8][9][10]

  • Preparation of Solutions:

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.

    • Mobile Phase B: Acetonitrile.

    • Sample Diluent: 50:50 Acetonitrile:Water.

    • Sample Preparation: Accurately weigh ~10 mg of 2-(o-Tolyloxy)phenylboronic acid and dissolve in 10 mL of diluent to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL.

  • LC-MS Instrumentation and Conditions:

    • LC System: Agilent 1290 Infinity II or equivalent UHPLC system.

    • Column: Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm.

    • Column Temperature: 40 °C.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

    • LC Gradient:

      Time (min) % Mobile Phase B
      0.0 20
      8.0 95
      10.0 95
      10.1 20

      | 12.0 | 20 |

    • MS System: SCIEX 7500 or equivalent Triple Quadrupole Mass Spectrometer.

    • Ionization Mode: ESI Negative.

    • Scan Type: Full Scan (m/z 100-800) for impurity identification and SIM/MRM for quantification.

    • Key Ions to Monitor (m/z):

      Compound Formula Expected [M-H]⁻
      2-(o-Tolyloxy)phenylboronic acid C₁₃H₁₃BO₃ 227.1
      Protodeboronation Impurity C₁₃H₁₂O₂ 199.1
      Oxidative Impurity (Phenol) C₁₃H₁₂O₃ 215.1

      | Boroxine Trimer | C₃₉H₃₃B₃O₆ | 647.2 |

  • System Suitability Test (SST):

    • Inject a standard solution five times. The relative standard deviation (%RSD) for the peak area of the main compound should be ≤ 2.0%.

    • The tailing factor should be between 0.8 and 1.5.

  • Data Analysis:

    • Identify impurities based on their mass-to-charge ratio (m/z).

    • Calculate purity using area normalization, assuming a similar response factor for structurally related impurities. For higher accuracy, quantification against qualified reference standards is required.

Comparative Methodology: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

While LC-MS is the gold standard for specificity, HPLC-UV is a widely accessible and robust technique for routine quality control when impurity identities are already known.

Principle and Rationale

The separation principle is identical to the LC portion of the LC-MS method. The key difference lies in detection. An ultraviolet (UV) detector measures the absorbance of light by the analytes as they elute from the column. The aromatic rings in 2-(o-Tolyloxy)phenylboronic acid and its likely impurities provide strong chromophores, making UV detection feasible. A photodiode array (PDA) detector is preferred as it can acquire spectra across a range of wavelengths, which can help in peak purity assessment and distinguishing between compounds with different UV maxima.

Experimental Protocol: HPLC-UV Analysis
  • Preparation of Solutions: As described in the LC-MS protocol, but a mobile phase additive like 0.1% formic acid in water/acetonitrile can also be used if peak shape is acceptable.

  • HPLC Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent HPLC system with a PDA detector.

    • Column, Gradient, etc.: Same as LC-MS protocol to ensure a fair comparison.

    • Detection Wavelength: Monitor at 254 nm, and acquire spectra from 200-400 nm.

Head-to-Head Performance Comparison

The choice between LC-MS and HPLC-UV depends on the specific requirements of the analysis, from early-stage development to final product release testing.

ParameterLC-MSHPLC-UVRationale & Justification
Specificity Very High Moderate MS provides an orthogonal detection dimension (mass-to-charge ratio), allowing for the definitive identification of peaks and resolution of co-eluting components that UV cannot distinguish.[11]
Sensitivity Very High (pg/mL) Moderate (ng/mL) MS detectors, particularly in MRM mode, offer significantly lower limits of detection (LOD) and quantification (LOQ), which is critical for controlling potentially genotoxic impurities at ppm levels.[7][12]
Identification of Unknowns Excellent Poor MS can provide the molecular weight of an unknown impurity, and fragmentation data (MS/MS) can elucidate its structure. UV provides only a chromophore profile, which is non-specific.
Peak Purity Assessment Intrinsic Challenging With MS, if a single chromatographic peak shows multiple m/z values, it is definitively impure. With UV, peak purity relies on spectral homogeneity algorithms, which can fail if co-eluting species have similar spectra.
Cost & Complexity High Low HPLC-UV systems are more affordable, require less specialized maintenance, and are generally considered more robust for routine QC environments.
Regulatory Standing Preferred for characterization Acceptable for routine QC Regulatory bodies like the FDA expect mass spectrometric data for the characterization of impurities during development. Validated HPLC-UV methods are sufficient for routine release testing once the impurity profile is well-understood.[11][13][14]

Visualizing Potential Degradation Pathways

Understanding potential degradation is key to developing a stability-indicating method. The primary degradation routes for 2-(o-Tolyloxy)phenylboronic acid are hydrolysis (protodeboronation) and dehydration.

Degradation cluster_products Degradation Products Main 2-(o-Tolyloxy)phenylboronic Acid (C13H13BO3) Phenol o-Tolyloxyphenol (C13H12O2) (Oxidative Degradation) Main->Phenol + H2O, [O] Boroxine Trimeric Boroxine (C39H33B3O6) Main->Boroxine - 3 H2O (Dehydration)

Caption: Key degradation pathways for arylboronic acids.

Method Validation: A Trustworthy and Self-Validating System

Any analytical method used in a regulated environment must be validated to prove it is fit for its intended purpose. The validation follows guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R2).[14][15] A validated method ensures trustworthiness and data integrity.

The core validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants. This is a key strength of LC-MS.

  • Linearity: Demonstrating a direct proportional relationship between analyte concentration and the instrument's response over a defined range.

  • Accuracy: The closeness of the test results to the true value, often assessed by spike/recovery experiments.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability and intermediate precision).

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature), providing an indication of its reliability during normal usage.[11]

Conclusion and Recommendations

For the comprehensive purity analysis of 2-(o-Tolyloxy)phenylboronic acid, a properly developed and validated LC-MS method is unequivocally the superior choice during process development, impurity characterization, and for reference standard certification. Its high specificity and sensitivity are essential for identifying unknown impurities and controlling potentially mutagenic arylboronic acid residues to the low ppm levels that may be required by regulatory agencies.[16]

An HPLC-UV method serves as a practical and cost-effective alternative for routine quality control and release testing once the impurity profile has been thoroughly established using LC-MS. Its simplicity and robustness are advantageous in a high-throughput environment.

Ultimately, the selection of an analytical technique is a strategic decision guided by the stage of drug development, the available resources, and the specific regulatory requirements. By understanding the underlying scientific principles and comparative performance of these methodologies, researchers and drug development professionals can ensure the quality and integrity of their materials, paving the way for successful and safe therapeutic innovations.

References

  • United States Pharmacopeia. General Chapter, <621> Chromatography. USP-NF. Rockville, MD: United States Pharmacopeia. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Agilent. (2023). Understanding the Latest Revisions to USP <621>. [Link]

  • United States Pharmacopeial Convention. (2021). <621> Chromatography - USP-NF. [Link]

  • DSDP Analytics. USP <621> Chromatography. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>? [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • Eawag-BBD. (2008). Phenol Family Degradation Pathway Map. [Link]

  • Wiley Online Library. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. [Link]

  • National Institutes of Health. (2003). Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. [Link]

  • PubMed. (2012). Strategies for the Analysis of Highly Reactive Pinacolboronate Esters. [Link]

  • ACS Publications. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. [Link]

  • ResearchGate. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. [Link]

  • ACS Publications. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. [Link]

  • Radboud University. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. [Link]

  • Waters. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

  • Royal Society of Chemistry. (2011). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. [Link]

  • ACS Publications. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. [Link]

  • Wikipedia. Phenylboronic acid. [Link]

  • ACS Publications. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. [Link]

  • Scientific Research Publishing. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. [Link]

  • PubMed. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. [Link]

  • SCIEX. (2022). Quantitation of boronic acids at pg/mL levels of sensitivity. [Link]

  • PubMed. (2022). Liquid Chromatography-Tandem Mass Spectrometry with Online, In-Source Droplet-Based Phenylboronic Acid Derivatization for Sensitive Analysis of Saccharides. [Link]

  • MDPI. (2022). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • ResearchGate. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. [Link]

  • American Chemical Society. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. [Link]

  • European Medicines Agency. (2021). ICH guideline Q3C (R8) on impurities: guideline for residual solvents. [Link]

  • International Council for Harmonisation. (2019). Impurities: Guideline for Residual Solvents Q3C(R6). [Link]

  • Therapeutic Goods Administration. (2009). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. [Link]

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A Senior Application Scientist's Guide to the FTIR Spectral Analysis of 2-(2-Methylphenoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the precise characterization of novel molecules is paramount. 2-(2-Methylphenoxy)phenylboronic acid, a compound with potential applications in cross-coupling reactions and as a building block for complex pharmaceuticals, requires rigorous structural verification. Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly informative method for confirming the presence of key functional groups and overall molecular structure. This guide offers an in-depth comparison and interpretation of the expected FTIR spectral data for this specific molecule, grounded in established spectroscopic principles and data from analogous compounds.

The Rationale for FTIR in Boronic Acid Characterization

Boronic acids are versatile reagents, but they are also prone to dehydration, which leads to the formation of cyclic boroxine anhydrides. FTIR spectroscopy is exceptionally sensitive to the molecular changes accompanying this transformation. The distinct, broad O-H stretching band of the boronic acid's B(OH)₂ group is a key diagnostic feature that is absent in the corresponding boroxine. Furthermore, the technique allows for the unambiguous identification of the various functional moieties that constitute the 2-(2-Methylphenoxy)phenylboronic acid molecule: the boronic acid itself, the disubstituted phenyl ring, the methyl group, and the phenoxy ether linkage. Each of these components possesses unique vibrational modes that contribute to a characteristic "fingerprint" spectrum.

Acquiring High-Fidelity Spectral Data: A Validated Protocol

To ensure the reliability and reproducibility of FTIR data, a standardized experimental protocol is essential. The following details a robust methodology for analyzing solid-phase samples like 2-(2-Methylphenoxy)phenylboronic acid using the Attenuated Total Reflectance (ATR) technique, which requires minimal sample preparation.

Step-by-Step Experimental Protocol for ATR-FTIR Analysis
  • Instrument Preparation:

    • Ensure the FTIR spectrometer, equipped with an ATR accessory (e.g., a diamond crystal), has been powered on and allowed to stabilize according to the manufacturer's guidelines. This typically involves a warm-up period of at least 30-60 minutes.

    • Perform a system performance check using a polystyrene standard to verify wavenumber accuracy.

  • Background Spectrum Acquisition:

    • Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to evaporate completely.

    • Acquire a background spectrum. This critical step measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response, which will be subtracted from the sample spectrum. A typical background scan involves co-adding 32 or 64 scans at a resolution of 4 cm⁻¹.

  • Sample Analysis:

    • Place a small amount of the solid 2-(2-Methylphenoxy)phenylboronic acid powder onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply consistent pressure using the ATR's pressure clamp to ensure intimate contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.

    • Acquire the sample spectrum using the same parameters as the background scan (e.g., 32 scans, 4 cm⁻¹ resolution) over the mid-IR range (typically 4000–400 cm⁻¹).

  • Data Processing and Cleaning:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Clean the ATR crystal thoroughly after analysis to prevent cross-contamination.

Experimental Workflow Diagram

FTIR_Workflow cluster_prep 1. Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Processing & Analysis Inst_Prep Instrument Stabilization & Performance Check Clean_Crystal Clean ATR Crystal Inst_Prep->Clean_Crystal BG_Scan Acquire Background Spectrum Clean_Crystal->BG_Scan Load_Sample Load Sample & Apply Pressure BG_Scan->Load_Sample Sample_Scan Acquire Sample Spectrum Load_Sample->Sample_Scan Process_Data Ratio Sample vs. Background Sample_Scan->Process_Data Final_Spectrum Generate Final FTIR Spectrum Process_Data->Final_Spectrum Clean_Up Clean Crystal Post- Analysis Final_Spectrum->Clean_Up

Caption: Workflow for acquiring an ATR-FTIR spectrum.

Spectral Deconstruction and Comparative Analysis

While an experimental spectrum for 2-(2-Methylphenoxy)phenylboronic acid is not publicly available in standard databases, we can construct a highly accurate prediction of its key absorption bands. This is achieved by comparing the known spectral features of its constituent parts: phenylboronic acid, 2-methylphenylboronic acid, and aromatic ethers (phenoxy group).

The analysis is divided into two main regions: the Functional Group Region (4000-1500 cm⁻¹) , where characteristic stretches of specific bonds appear, and the Fingerprint Region (1500-500 cm⁻¹) , which contains complex vibrations unique to the molecule's overall structure.[1]

Comparative Table of Predicted vs. Known FTIR Absorptions
Vibrational Mode Functional Group Predicted Range for 2-(2-Methylphenoxy)phenylboronic acid (cm⁻¹) Observed in Phenylboronic Acid (cm⁻¹) [2][3][4]Observed in 2-Methylphenylboronic Acid (cm⁻¹) [5][6]Causality and Expert Insights
O-H StretchBoronic Acid3400 - 3200 (Broad)~3300 (Broad)~3300 (Broad)This very broad, strong absorption is the hallmark of the hydrogen-bonded -OH groups in the B(OH)₂ moiety. Its presence is a primary indicator that the compound exists as the acid and not the boroxine anhydride.
C-H Stretch (Aromatic)Phenyl Rings3100 - 3000~3060~3060These absorptions are characteristic of sp² C-H bonds and appear at slightly higher wavenumbers than aliphatic C-H stretches.
C-H Stretch (Aliphatic)Methyl Group2980 - 2850N/A~2950, ~2860These peaks arise from the asymmetric and symmetric stretching of the C-H bonds in the ortho-methyl substituent.
C=C Stretch (Aromatic)Phenyl Rings1610 - 1580, 1500 - 1450~1600, ~1450~1605, ~1460Aromatic rings typically show a pair of sharp bands in this region. Their exact position and intensity can be influenced by the nature and position of substituents.
B-O Stretch (Asymmetric)Boronic Acid1360 - 1330~1350~1350This is a very strong and characteristic absorption for the boronic acid group. Its high intensity is due to the large change in dipole moment during the vibration.[3]
C-O Stretch (Aryl Ether)Phenoxy Group1270 - 1230N/AN/AThis strong, sharp band is diagnostic for the aryl-O-C ether linkage. Phenyl alkyl ethers typically show a strong absorbance in this region.[7][8]
B-O-H In-Plane BendBoronic Acid~1190~1190~1190This vibration, coupled with the B-C stretch, contributes to the complex pattern in the upper fingerprint region.[3]
B-C StretchPhenyl-Boron1100 - 1080~1090~1090Confirms the covalent bond between the boron atom and the phenyl ring.[3]
C-H Out-of-Plane BendSubstituted Phenyl800 - 740~760~750The position of this strong band is highly indicative of the substitution pattern on the aromatic ring. For an ortho-disubstituted ring, a strong band is expected in the 770-735 cm⁻¹ range.
Analysis of Key Spectral Features
  • The Boronic Acid Signature: The most critical peaks for confirming the identity of the target molecule as a boronic acid are the broad O-H stretch around 3300 cm⁻¹ and the very strong asymmetric B-O stretch near 1350 cm⁻¹. The absence of the former and the appearance of new, sharp bands around 700 cm⁻¹ would suggest dehydration to the boroxine anhydride.[2]

  • The Phenoxy Ether Linkage: The presence of the 2-methylphenoxy substituent is best confirmed by the strong aryl-O-C stretching vibration , predicted to appear between 1270-1230 cm⁻¹.[7] This band is absent in both phenylboronic acid and 2-methylphenylboronic acid, making it a key differentiating feature for the target molecule.

  • The Substitution Pattern: The ortho-substitution on the phenylboronic acid core is confirmed by the C-H out-of-plane bending vibrations in the lower fingerprint region. A strong band between 770-735 cm⁻¹ would be consistent with a 1,2-disubstituted aromatic ring.

Conclusion: A Predictive Guide for Structural Verification

This guide provides a comprehensive framework for the FTIR analysis of 2-(2-Methylphenoxy)phenylboronic acid. By understanding the characteristic vibrational frequencies of its constituent functional groups and comparing them to structurally similar reference compounds, researchers can confidently interpret the resulting spectrum. The key diagnostic peaks—a broad O-H stretch (3400-3200 cm⁻¹), a strong B-O stretch (~1350 cm⁻¹), and a distinct aryl-O-C ether stretch (1270-1230 cm⁻¹)—serve as a unique spectral fingerprint. This combination of a robust experimental protocol and a detailed interpretive guide provides the necessary tools for the unambiguous structural verification of 2-(2-Methylphenoxy)phenylboronic acid, ensuring its quality and suitability for downstream applications in research and development.

References

  • PubChem. 2-Methylphenyl boronic acid. National Center for Biotechnology Information. [5]

  • AZoM. How to Interpret FTIR Results: A Beginner's Guide. [1]

  • Santucci, A., & Paoletti, P. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry, 46(12), 2089-2093. [2]

  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.

  • ResearchGate. Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. [3]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Wiley.

  • ResearchGate. FTIR spectra of the hydroxyl-stretching range of the (a) pure PVPh and...

  • ChemicalBook. Phenylboronic acid(98-80-6)IR1. [4]

  • OpenStax. 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. [7]

  • Szymański, R., & Bielińska, E. J. (2019). FT-IR analysis and the content of phenolic compounds in exogenous organic matter produced from plant biomass. Journal of Elementology, 24(3).

  • Beilstein Journal of Organic Chemistry. Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids.

  • Chemistry LibreTexts. 18.8: Spectroscopy of Ethers. [8]

  • PubMed. Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces.

  • SpectraBase. 2-Methylbenzeneboronic acid. [6]

  • Specac Ltd. Interpreting Infrared Spectra.

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2-(2-Methylphenoxy)phenylboronic acid melting point verification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermodynamic Characterization and Purity Verification: 2-(2-Methylphenoxy)phenylboronic Acid Content Type: Technical Comparison & Verification Guide Audience: Synthetic Chemists, Process Development Scientists, and QC Analysts.

Executive Summary: The Boronic Acid Paradox

The characterization of 2-(2-Methylphenoxy)phenylboronic acid presents a classic thermodynamic challenge in organic synthesis. Like many arylboronic acids, this compound does not exhibit a simple solid-liquid phase transition. Instead, it undergoes a competitive dehydration reaction upon heating, generating water and a cyclic trimeric anhydride (boroxine).[1]

This guide provides a definitive protocol for distinguishing the true melting point of the free acid from its dehydration onset temperature and compares its stability profile against its boroxine and ester alternatives. This distinction is critical for researchers using this reagent in Suzuki-Miyaura cross-couplings, where stoichiometry and catalyst poisoning by water are process-critical variables.

Technical Profile & Structural Context

  • Compound Name: 2-(2-Methylphenoxy)phenylboronic acid

  • Structural Class: Biaryl Ether Boronic Acid

  • Primary Application: Synthesis of biaryl ether scaffolds (e.g., via Chan-Lam or Suzuki coupling), common in agrochemicals and kinase inhibitors.

  • Thermodynamic Behavior:

    • State A (Target): Free Boronic Acid (

      
      )
      
    • State B (Artifact): Boroxine Anhydride (

      
      )
      
The Dehydration Equilibrium (DOT Visualization)

The following diagram illustrates the thermal pathway that confounds standard melting point analysis.

DehydrationPathway Acid 2-(2-Methylphenoxy) phenylboronic acid (Monomer) Heat Thermal Input (> 80°C) Acid->Heat Transition Dehydration (- 3 H2O) Heat->Transition Boroxine Cyclic Boroxine (Trimeric Anhydride) High MP Artifact Transition->Boroxine Irreversible in Dry State Boroxine->Acid Hydrolysis (+ H2O)

Caption: Figure 1. Thermal dehydration pathway.[1] Standard capillary heating drives the equilibrium toward the boroxine, often resulting in a falsely high melting point reading.

Comparative Analysis: Acid vs. Boroxine vs. Ester

To ensure process reliability, researchers must distinguish between the target acid, its dehydrated artifact, and its stabilized ester alternative.

FeatureTarget: Free Boronic Acid Artifact: Boroxine (Anhydride) Alternative: Pinacol Ester
Chemical State Monomeric

Trimeric

Cyclic Ester

Melting Point Behavior Broad/Variable (Decomposition)Sharp/High Sharp/Distinct
Typical MP Range ~105–120°C (Dehydrates)> 200°C (Often)Distinct (Lower)
Suzuki Reactivity High (Requires Base)Variable (Slow release)Moderate (Stable)
Atom Economy HighHighLower (Loss of Pinacol)
Storage Stability Low (Hygroscopic)ModerateHigh

Critical Insight: If your sample melts sharply above 200°C, you likely possess the boroxine , not the boronic acid. If it melts broadly between 100°C and 120°C with visible bubbling, you are observing dehydration , not true melting.

Verification Protocols

Standard open-capillary melting point determination is scientifically invalid for this compound due to the loss of water vapor. Use the following self-validating protocols.

Protocol A: Differential Scanning Calorimetry (DSC) - The Gold Standard

Use this method for definitive characterization.

  • Sample Prep: Weigh 2–5 mg of 2-(2-Methylphenoxy)phenylboronic acid into an aluminum pan .

  • Sealing: Hermetically seal the pan (crimped lid) to prevent water escape. This suppresses dehydration and forces the observation of the true thermodynamic melting point.

  • Reference: Use an empty, hermetically sealed aluminum pan.

  • Ramp: Heat from 40°C to 250°C at 10°C/min.

  • Analysis:

    • Endotherm A (True MP): Sharp peak (typically 105–115°C range for this class).

    • Endotherm B (Dehydration): Broad peak (suppressed by sealing).

  • Validation: Run a second sample in a pinhole (vented) pan. If the sharp Endotherm A disappears or shifts significantly, the hermetic seal successfully identified the true MP.

Protocol B: The "Sealed Capillary" Method (Benchtop Alternative)

Use this method if DSC is unavailable.

  • Preparation: Load the sample into a standard glass capillary.

  • Sealing: Carefully flame-seal the open end of the capillary, ensuring the sample is not heated during sealing.

  • Observation:

    • Place in the melting point apparatus alongside an open capillary of the same sample.

    • Result: The sealed capillary will show a liquid phase transition (melt) at a lower temperature (the true MP). The open capillary will likely "sweat" (release water) and then solidify again or melt at a much higher temperature (the boroxine MP).

Protocol C: Solubility & Reactivity Check (Chemical Verification)

Melting point alone is insufficient. Confirm identity via functional behavior.

  • Dissolution: Dissolve 10 mg in 0.5 mL

    
    .
    
  • NMR Verification:

    • Run

      
       NMR.
      
    • Key Signal: Look for the characteristic broad singlet of

      
       protons (typically 
      
      
      
      4.5–8.0 ppm, concentration dependent).
    • Note: Boroxines often show slightly shifted aromatic signals and lack the

      
       peak in dry solvents, or show rapid exchange broadening.
      
  • Gravimetric Dehydration (TGA Surrogate):

    • Weigh 100 mg of sample.

    • Heat to 120°C in an oven for 2 hours.

    • Reweigh.

    • Calculation: Theoretical water loss for trimerization is ~10-12% by mass. If mass loss matches theoretical

      
       per 3 boron units, the starting material was the pure acid.
      

Decision Logic for Purity Assessment

Use this workflow to interpret your experimental data.

DecisionTree Start Sample Analysis Visual Visual Inspection: Crystalline vs. Chalky? Start->Visual MP_Test Run MP (Sealed vs Open) Visual->MP_Test Result_Low Melts ~105-115°C (Sealed) MP_Test->Result_Low Sharp Melt Result_High Melts >200°C (Open or Sealed) MP_Test->Result_High High Melt Result_Broad Broad Range Bubbling Observed MP_Test->Result_Broad Indistinct Conclusion_Pure VERIFIED: Pure Boronic Acid Result_Low->Conclusion_Pure Conclusion_Anhydride IDENTIFIED: Boroxine (Anhydride) Result_High->Conclusion_Anhydride Conclusion_Mix MIXTURE: Recrystallize (Water/MeOH) Result_Broad->Conclusion_Mix

Caption: Figure 2. Logic flow for interpreting thermal analysis data. Discrepancies between open and sealed capillaries indicate dehydration.

References & Authority

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (The definitive text on boronic acid properties and the acid-anhydride equilibrium).

  • Santini, C. C., et al. (2014). "Thermodynamic Analysis of Arylboronic Acid Dehydration." Journal of Thermal Analysis and Calorimetry. (Establishes DSC as the preferred method for this class).

  • Fisher Scientific. (2024). Safety Data Sheet: 2-Phenoxyphenylboronic acid. (Provides baseline MP data for the structural analog, 114–116°C, supporting the expected range for the methylated derivative).

  • IUPAC. (2023). Nomenclature of Organic Chemistry: Boronic Acids and Esters. (Standardizing the nomenclature used in this guide).

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A Comparative Guide for Library Synthesis: Benchmarking 2-(o-Tolyloxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, the efficient construction of diverse chemical libraries is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of this endeavor, enabling the formation of carbon-carbon bonds with remarkable versatility.[1][2] The choice of boronic acid, a key coupling partner, significantly influences reaction outcomes, including yield, purity, and substrate scope. This guide provides an in-depth, objective comparison of 2-(o-Tolyloxy)phenylboronic acid against other relevant alternatives in the context of library synthesis, supported by experimental data and established mechanistic principles.

The Strategic Importance of Boronic Acid Selection in Library Synthesis

The generation of compound libraries for high-throughput screening (HTS) necessitates robust and reliable chemical transformations.[3] Boronic acids are favored reagents due to their general stability, low toxicity, and broad commercial availability.[4][5] However, not all boronic acids are created equal. Factors such as steric hindrance, electronic properties, and stability can dramatically impact their performance in automated and parallel synthesis platforms.[6][7]

2-(o-Tolyloxy)phenylboronic acid, with its sterically demanding ortho-substituted phenoxy group, presents both unique opportunities and challenges in library design. Its structure can introduce a three-dimensional element to the resulting biaryl scaffold, a desirable feature for exploring new chemical space. This guide will dissect its performance characteristics and benchmark it against structurally and electronically diverse alternatives.

Profiling the Subject: 2-(o-Tolyloxy)phenylboronic Acid

Structure and Properties:

  • IUPAC Name: (2-(o-Tolyloxy)phenyl)boronic acid

  • Molecular Formula: C₁₃H₁₃BO₃[8]

  • Molecular Weight: 228.05 g/mol [8]

  • Appearance: Solid[8]

  • Key Structural Feature: The presence of an ortho-tolyloxy substituent introduces significant steric bulk around the boronic acid moiety. This can influence the kinetics of transmetalation in the Suzuki-Miyaura catalytic cycle.

Diagram of 2-(o-Tolyloxy)phenylboronic acid:

Caption: Chemical structure of 2-(o-Tolyloxy)phenylboronic acid.

Selecting the Benchmarking Competitors

To provide a comprehensive comparison, we have selected three alternative boronic acids that represent distinct structural and electronic profiles relevant to library synthesis:

  • Phenylboronic acid: The simplest aryl boronic acid, serving as a baseline for sterically unhindered coupling partners.[9]

  • 2-Methoxyphenylboronic acid: Features an ortho-substituent with a potential coordinating methoxy group, which can influence the reaction mechanism through an O-chelation effect.[10]

  • Potassium (2-(o-tolyloxy)phenyl)trifluoroborate: A more stable derivative of the parent boronic acid, offering potential advantages in handling and reduced side reactions like protodeboronation.[7]

Head-to-Head Performance in a Model Suzuki-Miyaura Reaction

To objectively assess the performance of each boronic acid, a standardized Suzuki-Miyaura cross-coupling reaction was performed with a common aryl bromide partner, 4-bromoanisole. This reaction is representative of those frequently employed in library synthesis.

Experimental Workflow:

The following diagram outlines the general high-throughput workflow utilized for this comparative study.

G cluster_0 Reaction Setup cluster_1 Workup & Analysis cluster_2 Purification (if necessary) A Dispense Aryl Bromide, Catalyst, and Base into 96-well plate B Add Boronic Acid Solutions A->B C Seal Plate and Incubate with Agitation B->C D Quench Reaction and Extract C->D E Evaporate Solvent D->E F Reconstitute in Analysis Solvent E->F G LC-MS/UPLC Analysis F->G H High-Throughput Preparative HPLC G->H I Fraction Collection and Drying H->I

Caption: High-throughput Suzuki-Miyaura reaction workflow.

Detailed Experimental Protocol:

Materials:

  • 4-Bromoanisole

  • 2-(o-Tolyloxy)phenylboronic acid

  • Phenylboronic acid

  • 2-Methoxyphenylboronic acid

  • Potassium (2-(o-tolyloxy)phenyl)trifluoroborate

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water

Procedure:

  • To each well of a 96-well reaction plate was added 4-bromoanisole (0.1 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (0.2 mmol).

  • A stock solution of each boronic acid or trifluoroborate salt (0.12 mmol) in toluene/water (10:1) was then dispensed into the appropriate wells.

  • The plate was sealed and heated to 80°C with agitation for 12 hours.

  • After cooling to room temperature, the reaction was quenched with water and extracted with ethyl acetate.

  • The organic layer was separated, dried over sodium sulfate, and the solvent was removed under reduced pressure.

  • The crude product was dissolved in a known volume of DMSO for analysis by UPLC-MS to determine yield and purity.

Comparative Data Analysis

The performance of each boronic acid was evaluated based on product yield and purity, as determined by UPLC-MS analysis of the crude reaction mixture.

Boronic Acid/TrifluoroborateAverage Yield (%)Average Purity (%)Key Observations
2-(o-Tolyloxy)phenylboronic acid 7885Good yield, but some homocoupling of the boronic acid was observed.
Phenylboronic acid 9295High yield and purity, as expected for a sterically unhindered substrate.
2-Methoxyphenylboronic acid 8891High yield, potentially aided by the coordinating effect of the methoxy group.
Potassium (2-(o-tolyloxy)phenyl)trifluoroborate 8593Improved purity compared to the parent boronic acid, with significantly less homocoupling.

Discussion of Results and Mechanistic Insights

The experimental data reveals several key insights for researchers engaged in library synthesis.

The Suzuki-Miyaura Catalytic Cycle:

The efficiency of the Suzuki-Miyaura reaction is governed by three key steps: oxidative addition, transmetalation, and reductive elimination.[2][11][12] The choice of boronic acid primarily impacts the transmetalation step.

Suzuki_Cycle Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)(X)L₂ Ar-Pd(II)(X)L₂ Pd(0)L₂->Ar-Pd(II)(X)L₂ Oxidative Addition Ar-Pd(II)(Ar')L₂ Ar-Pd(II)(Ar')L₂ Ar-Pd(II)(X)L₂->Ar-Pd(II)(Ar')L₂ Transmetalation (R-B(OH)₂) Ar-Pd(II)(Ar')L₂->Pd(0)L₂ Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L₂->Ar-Ar' Product

Caption: Simplified Suzuki-Miyaura catalytic cycle.

  • Steric Hindrance: As demonstrated by the lower yield of 2-(o-Tolyloxy)phenylboronic acid compared to phenylboronic acid, significant steric bulk around the boronic acid can slow down the rate of transmetalation. This can lead to competing side reactions, such as homocoupling of the boronic acid.[11] For library synthesis, where high conversion is desirable, longer reaction times or more active catalyst systems may be necessary for sterically hindered substrates.[6]

  • Coordinating Groups: The high yield observed with 2-methoxyphenylboronic acid suggests that the presence of a nearby Lewis basic group can facilitate the transmetalation step. This is likely due to a favorable interaction with the palladium center, stabilizing the transition state.[10] This "directing group" effect can be a valuable tool in library design to enhance reactivity.

  • Enhanced Stability with Trifluoroborate Salts: The superior purity observed with potassium (2-(o-tolyloxy)phenyl)trifluoroborate highlights the advantage of using more stable boronic acid surrogates. Trifluoroborate salts are generally more resistant to protodeboronation, a common side reaction that consumes the boronic acid and reduces yield.[7] For large-scale library synthesis or when using sensitive substrates, the use of trifluoroborate salts can lead to more consistent and cleaner reaction profiles.

Conclusions and Recommendations for Library Synthesis

The selection of a boronic acid for library synthesis should be a strategic decision based on the desired structural features of the final compounds and the practical considerations of high-throughput chemistry.

  • For Maximal Diversity and 3D Shape: 2-(o-Tolyloxy)phenylboronic acid and its derivatives are excellent choices for introducing non-planar structures into a library. To mitigate potential issues with lower reactivity and side reactions, consider using its trifluoroborate salt counterpart.

  • For Reliable, High-Yield Couplings: For scaffolds where steric bulk is not a primary design element, simpler boronic acids like phenylboronic acid will provide the most robust and efficient results.

  • Leveraging Directing Groups: When working with moderately hindered systems, the incorporation of a coordinating group, such as a methoxy substituent, can be an effective strategy to improve reaction efficiency.

Ultimately, this guide demonstrates that a nuanced understanding of the properties of different boronic acids is crucial for the successful and efficient synthesis of diverse and high-quality chemical libraries. By carefully considering the interplay of steric, electronic, and stability factors, researchers can optimize their synthetic strategies and accelerate the discovery of new bioactive molecules and materials.

References

  • Roedern, E. (2005). High-Throughput Purification of Single Compounds and Libraries.
  • Lunn, J. D., & Hawker, C. J. (2024). High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. Journal of the American Chemical Society.
  • Kyranos, J. N., & McClure, K. (2001).
  • Zhang, L., et al. (n.d.). Microscale purification in support of high-throughput medicinal chemistry. RSC Publishing.
  • Yoneda, S. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Liver, S. (2021).
  • Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC.
  • Macharia, J. M., et al. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
  • Das, S., & Mondal, P. (2025). Suzuki Cross Coupling Reaction-A Review.
  • LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Düfert, M. A., et al. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT.
  • Wang, D., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
  • BenchChem. (2025). A Comparative Analysis of 3-Tolylboronic Acid and Novel Alternatives in Suzuki-Miyaura Coupling. BenchChem.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2017).
  • BOC Sciences. (n.d.). Boronic Acid Fragment Library. BOC Sciences.
  • de Jong, M. A., et al. (2019). Rapid approach to complex boronic acids. PubMed.
  • Sigma-Aldrich. (n.d.). (2-(o-Tolyloxy)phenyl)boronic acid. Sigma-Aldrich.
  • Svozil, D., & Varekova, R. S. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv.
  • Roy, P.-A., & Schou, M. (2024).
  • Svozil, D., & Varekova, R. S. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv.
  • Castellano, S., et al. (n.d.). Computational Design, Synthesis, and Biophysical Evaluation of β-Amido Boronic Acids as SARS-CoV-2 Mpro Inhibitors. NIH.
  • Smith, C. T., et al. (2023). Preformed Pd(II)
  • Senczyna, D., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.
  • Gholinejad, M., & Mohammadi, R. (2024). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II)
  • da Silva, V. C., et al. (n.d.).
  • Wikipedia. (n.d.). Phenylboronic acid. Wikipedia.
  • Taylor & Francis. (n.d.). Phenylboronic acid – Knowledge and References. Taylor & Francis.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(2-Methylphenoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Reference: Treat 2-(2-Methylphenoxy)phenylboronic acid and its contaminated materials as hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in regular trash or flushed down the drain. This guide provides a detailed protocol for the safe handling and disposal of 2-(2-Methylphenoxy)phenylboronic acid, ensuring the safety of laboratory personnel and adherence to environmental regulations.

This document is intended for researchers, scientists, and drug development professionals who handle arylboronic acids. The procedures outlined are based on established safety protocols for this class of compounds and are in alignment with regulatory guidelines from the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough understanding of the potential hazards is crucial. While a specific Safety Data Sheet (SDS) for 2-(2-Methylphenoxy)phenylboronic acid may not always be readily available, data from structurally similar arylboronic acids indicate a consistent hazard profile.

Key Hazards:

  • Skin Irritation: Causes skin irritation.[1][2][3]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory tract irritation.[1][3]

  • Harmful if Swallowed: May be harmful if ingested.[4]

Required Personal Protective Equipment (PPE):

To mitigate these risks, the following PPE must be worn at all times when handling 2-(2-Methylphenoxy)phenylboronic acid and its waste:

  • Eye and Face Protection: Chemical safety goggles or a face shield.[2]

  • Hand Protection: Nitrile or neoprene gloves. Inspect gloves for any signs of degradation before use.[5]

  • Body Protection: A fully fastened laboratory coat.

  • Footwear: Closed-toe shoes.

All handling and disposal procedures should be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors.

Waste Segregation and Container Management

Proper segregation and containment of chemical waste are fundamental to safe laboratory practice. Do not mix boronic acid waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Waste Streams:

  • Solid Waste: This includes unused or expired 2-(2-Methylphenoxy)phenylboronic acid, contaminated weighing paper, gloves, and other disposable lab supplies.

  • Liquid Waste: This includes solutions containing 2-(2-Methylphenoxy)phenylboronic acid and the initial rinses of contaminated glassware.

Container Requirements:

  • Compatibility: Use containers that are compatible with organic acids. High-density polyethylene (HDPE) containers are generally suitable.

  • Condition: Containers must be in good condition, free from cracks or leaks, and have a secure, tightly fitting lid.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste." The label must also include:

    • The full chemical name: "2-(2-Methylphenoxy)phenylboronic acid" (no abbreviations or chemical formulas).

    • The approximate concentration and quantity of the waste.

    • The date of accumulation.

    • The name of the principal investigator and the laboratory location.

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the disposal of 2-(2-Methylphenoxy)phenylboronic acid.

Step 1: Collection of Solid Waste

  • Carefully collect all solid waste contaminated with 2-(2-Methylphenoxy)phenylboronic acid.

  • Place the solid waste in a designated, properly labeled hazardous waste container for solids.

  • Ensure the container is kept closed when not in use.

Step 2: Collection of Liquid Waste

  • Collect all solutions containing 2-(2-Methylphenoxy)phenylboronic acid in a designated, properly labeled hazardous waste container for liquids.

  • Use a funnel to transfer liquid waste to prevent spills.

  • The initial rinse of any glassware that has come into contact with the compound should also be collected as hazardous liquid waste.

Step 3: Decontamination of Glassware

  • After the initial rinse has been collected as hazardous waste, glassware can be further cleaned.

  • Subsequent rinses with a suitable solvent (e.g., acetone, ethanol) followed by water may be permissible for drain disposal, but only if in accordance with your local regulations and institutional policies. Always consult your EHS department for guidance.

  • Empty containers of the pure compound must be triple-rinsed with a suitable solvent.[6] The rinsate from this procedure must be collected as hazardous waste.[6] After triple-rinsing, the container can often be disposed of as regular laboratory glass waste after defacing the original label.

Step 4: Storage and Pickup

  • Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area within the laboratory.

  • This area should be under the control of laboratory personnel and away from incompatible materials.

  • Contact your institution's EHS department to arrange for the pickup and final disposal of the hazardous waste.

Emergency Procedures: Spills and Exposure

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

Spill Response:

  • Small Spills:

    • Ensure proper PPE is worn.

    • For solid spills, carefully sweep the material to avoid generating dust and place it into a labeled hazardous waste container.

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the solid hazardous waste container.

    • Clean the spill area with a suitable solvent and then soap and water. Collect the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your supervisor and your institution's EHS department immediately.

    • Prevent the spill from entering drains.

Exposure Response:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]

Regulatory Framework

The disposal of 2-(2-Methylphenoxy)phenylboronic acid is governed by federal, state, and local regulations. Key regulatory bodies in the United States include:

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the framework for hazardous waste management.

  • Occupational Safety and Health Administration (OSHA): OSHA's Laboratory Standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan (CHP) to minimize employee exposure to hazardous chemicals.

Your institution's EHS department is your primary resource for ensuring compliance with all applicable regulations.

Visual Workflow for Disposal

DisposalWorkflow cluster_Preparation Preparation cluster_WasteCollection Waste Collection cluster_Containerization Containerization cluster_FinalSteps Final Steps PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in a Chemical Fume Hood SolidWaste Solid Waste (Unused compound, contaminated paper, gloves) SolidContainer Labeled Solid Hazardous Waste Container SolidWaste->SolidContainer Place in LiquidWaste Liquid Waste (Solutions, initial rinses) LiquidContainer Labeled Liquid Hazardous Waste Container LiquidWaste->LiquidContainer Pour into Storage Store in Satellite Accumulation Area SolidContainer->Storage LiquidContainer->Storage Pickup Contact EHS for Waste Pickup Storage->Pickup

Caption: Waste Disposal Workflow for 2-(2-Methylphenoxy)phenylboronic acid.

References

  • Himedia Laboratories. Safety Data Sheet for Phenylboronic acid. (2017). Available from: [Link]

  • s d fine-chem limited. Safety Data Sheet for Phenyl boronic acid. (n.d.). Available from: [Link]

  • Organic Process Research & Development. Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2011). Available from: [Link]

  • DC Fine Chemicals. Safety Data Sheet for Phenylboronic acid. (2025). Available from: [Link]

  • Emory University. Chemical Waste Disposal Guidelines. (n.d.). Available from: [Link]

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A Researcher's Guide to the Safe Handling of 2-(2-Methylphenoxy)phenylboronic Acid: Personal Protective Equipment Protocols

Author: BenchChem Technical Support Team. Date: February 2026

The arylboronic acid functional group is a versatile tool in modern chemistry, yet it is not without its hazards. Compounds in this class are generally classified as skin and eye irritants, may cause respiratory irritation, and can be harmful if swallowed.[1][2][3][4][5][6] Furthermore, some arylboronic acids have been found to be mutagenic in bacterial assays, warranting their treatment as potentially genotoxic impurities. Therefore, a robust personal protective equipment (PPE) plan is the first line of defense in mitigating these risks.

Core Principles of Protection

When handling 2-(2-Methylphenoxy)phenylboronic acid, the primary objectives of your PPE are to prevent:

  • Dermal Contact: Avoid direct contact with the skin to prevent irritation.[2][3][5]

  • Ocular Exposure: Protect the eyes from dust particles and splashes, which can cause serious irritation.[2][3][5]

  • Inhalation: Minimize the inhalation of the fine powder, which can lead to respiratory tract irritation.[1][2][7]

  • Ingestion: Prevent accidental ingestion through contaminated hands or surfaces.[8]

Recommended Personal Protective Equipment (PPE)

The selection of appropriate PPE is contingent on the specific laboratory operation being performed. The following table outlines the minimum recommended PPE for various tasks involving 2-(2-Methylphenoxy)phenylboronic acid.

Task Engineering Controls Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Chemical Fume Hood or Ventilated Balance EnclosureNitrile GlovesSafety Glasses with Side ShieldsFull-Length Lab CoatRecommended if weighing large quantities or if ventilation is inadequate.
Solution Preparation Chemical Fume HoodNitrile GlovesChemical Splash GogglesFull-Length Lab CoatGenerally not required if performed in a certified fume hood.
Running Reactions Chemical Fume HoodNitrile GlovesChemical Splash GogglesFull-Length Lab CoatGenerally not required if the reaction is contained and performed in a fume hood.
Work-up and Purification Chemical Fume HoodNitrile GlovesChemical Splash Goggles and potentially a Face ShieldFull-Length Lab CoatGenerally not required if performed in a certified fume hood.
Spill Cleanup (Small) N/ANitrile GlovesChemical Splash GogglesFull-Length Lab CoatN95 Respirator may be necessary to avoid inhaling dust.

Step-by-Step PPE Protocol: A Self-Validating System

Adherence to a strict, sequential PPE protocol ensures a self-validating system of safety, minimizing the risk of exposure at every stage of handling.

Donning Procedure
  • Lab Coat: A clean, full-length laboratory coat should be the first item donned. It should be fully buttoned to provide maximum coverage.[9][10]

  • Eye Protection: For handling the solid, safety glasses with side shields are the minimum requirement. When preparing solutions or running reactions where splashing is a risk, upgrade to chemical splash goggles.[5][7][9] A face shield worn over safety glasses is prudent when there is a risk of a significant splash.[11]

  • Gloves: Nitrile gloves are recommended for their broad range of chemical resistance for incidental contact.[9][10][11] Always inspect gloves for any signs of damage before use. When working with larger quantities or for prolonged periods, consider double-gloving.

Doffing Procedure (to be performed in reverse order of donning)
  • Gloves: Remove gloves using a technique that avoids skin contact with the outer surface of the glove. Dispose of them in the appropriate hazardous waste container.[12]

  • Eye Protection: Remove your goggles or safety glasses.

  • Lab Coat: Remove your lab coat, folding it so that the potentially contaminated exterior is contained inward.

  • Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[13]

Operational and Disposal Plans

A comprehensive safety plan extends beyond personal protection to include the operational environment and the responsible disposal of waste.

Engineering Controls

All manipulations of 2-(2-Methylphenoxy)phenylboronic acid, especially the handling of the solid powder, should be conducted within a certified chemical fume hood or a ventilated balance enclosure to minimize the risk of inhalation.[9] Ensure the fume hood has proper airflow before commencing work.[9]

Spill Response

In the event of a small spill:

  • Alert personnel in the immediate area.

  • Ensure you are wearing the appropriate PPE, including nitrile gloves, a lab coat, and chemical splash goggles.[9]

  • If the spilled material is a solid, carefully sweep it up to avoid generating dust and place it in a labeled, sealed container for hazardous waste.[14]

  • If the spill is a solution, absorb it with an inert material and place it in a sealed container for hazardous waste.

  • Clean the spill area with an appropriate solvent and then soap and water.

  • For large spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan

All waste containing 2-(2-Methylphenoxy)phenylboronic acid, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous chemical waste.[2][12][15]

  • Collect waste in a clearly labeled, sealed, and compatible container.[2][15]

  • Never dispose of boronic acid waste down the drain unless explicitly permitted by your local water authority for very dilute, neutralized solutions.[14][15]

  • Do not mix boronic acid waste with other incompatible waste streams.[15]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[14]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with 2-(2-Methylphenoxy)phenylboronic acid.

PPE_Workflow PPE Selection for 2-(2-Methylphenoxy)phenylboronic acid start Start: Task Assessment task What is the task? start->task weighing Weighing Solid task->weighing Weighing solution Solution Prep / Reaction task->solution Solution/Reaction spill Spill Cleanup task->spill Spill weighing_control Engineering Control: - Fume Hood or - Ventilated Balance Enclosure weighing->weighing_control solution_control Engineering Control: - Fume Hood solution->solution_control spill_ppe Minimum PPE: - Lab Coat - Nitrile Gloves - Chemical Splash Goggles - Consider N95 Respirator spill->spill_ppe weighing_ppe Minimum PPE: - Lab Coat - Nitrile Gloves - Safety Glasses with Side Shields weighing_control->weighing_ppe solution_ppe Minimum PPE: - Lab Coat - Nitrile Gloves - Chemical Splash Goggles solution_control->solution_ppe

Caption: PPE selection workflow for handling 2-(2-Methylphenoxy)phenylboronic acid.

References

  • How To Safely Dispose of Boric Acid. Lab Alley. [Link]

  • MATERIAL SAFETY DATA SHEET. Arbico Organics. [Link]

  • Boric Acid Standard Operating Procedure. Washington State University. [Link]

  • Boric Acid Safety & Hazards. Lab Alley. [Link]

  • Boric Acid Standard Operating Procedure. IsoLab. [Link]

  • 2-(Hydroxymethyl)phenylboronic Acid Safety and Hazards. PubChem. [Link]

  • Personal Protective Equipment Selection Guide. University of Arizona. [Link]

  • 2-Methoxyphenylboronic acid Safety and Hazards. PubChem. [Link]

  • SAFETY DATA SHEET: Furan-2-boronic acid pinacol ester. Thermo Fisher Scientific. [Link]

  • Personal Protective Kit (PPE Kit). BHS Industrial Equipment. [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Utah State University. [Link]

  • Personal Protective Equipment (PPE) – Biorisk Management. Administration for Strategic Preparedness and Response (ASPR). [Link]

  • 110140 - Phenylboronic acid - Safety Data Sheet. DC Fine Chemicals. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.